2'-F-iBu-G
Description
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Properties
Molecular Formula |
C14H18FN5O5 |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7+,9?,13-/m1/s1 |
InChI Key |
SLHADUUWJSVYGQ-QAMWKLQISA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is 2'-F-iBu-G and its chemical structure
An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (2'-F-iBu-G)
This guide provides a comprehensive overview of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (this compound), a crucial nucleoside analog for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Chemical Identity and Structure
This compound is a chemically modified derivative of the natural nucleoside deoxyguanosine. The structural modifications, a fluorine atom at the 2' position of the deoxyribose sugar and an isobutyryl protecting group on the exocyclic amine of the guanine (B1146940) base, impart unique and valuable properties for its application in the synthesis of therapeutic and diagnostic oligonucleotides.
Chemical Name: 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine[1][2] Synonyms: 2'-F-iBu-dG, N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine[1]
Chemical Structure:
Caption: Chemical structure of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C14H18FN5O5 | [2] |
| Molecular Weight | 355.32 g/mol | [1] |
| CAS Number | 80681-25-0 | [1][2] |
| SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3--INVALID-LINK--CO)O">C@@HF | [2] |
Synthesis
The synthesis of this compound would likely follow a different pathway, focusing on the introduction of the fluorine at the 2' position of the ribose sugar. General strategies for synthesizing 2'-fluorinated nucleosides often involve the use of fluorinating agents on a suitably protected ribose or arabinose precursor, followed by glycosylation with the protected guanine base. The isobutyryl group is typically introduced to protect the exocyclic amine of guanine during oligonucleotide synthesis.
Role in Oligonucleotide Synthesis
This compound is primarily utilized as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The isobutyryl group serves as a protecting group for the exocyclic amine of guanine, preventing side reactions during the coupling steps. This protecting group is labile and can be removed under standard deprotection conditions following the completion of the oligonucleotide chain assembly.
The key feature of this molecule is the 2'-fluoro modification. When incorporated into oligonucleotides, this modification confers several advantageous properties:
-
Increased Nuclease Resistance: The presence of the fluorine atom at the 2' position enhances the stability of the phosphodiester backbone against degradation by nucleases.
-
Enhanced Binding Affinity: 2'-fluoro modified oligonucleotides exhibit a higher binding affinity for their complementary RNA targets compared to their unmodified DNA or RNA counterparts. This is attributed to the fluorine atom favoring an A-form helical geometry, which is characteristic of RNA duplexes.
-
Improved Therapeutic Potential: These properties make 2'-fluoro modified oligonucleotides, such as siRNAs and antisense oligonucleotides, promising candidates for therapeutic applications due to their increased stability and target affinity in a biological environment.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite
The following is a generalized protocol for the incorporation of this compound into an oligonucleotide using an automated DNA/RNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the desired oligonucleotide sequence.
Caption: General workflow for solid-phase oligonucleotide synthesis.
Key Considerations for using this compound Phosphoramidite:
-
Coupling Time: While standard DNA phosphoramidites couple efficiently in a short time, modified phosphoramidites like this compound may require slightly longer coupling times to ensure high coupling efficiency. Optimization of this step is recommended.
-
Deprotection: The isobutyryl protecting group on the guanine is removed during the standard cleavage and deprotection step with ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
Biological Activity
There is limited publicly available data on the specific biological activity of the standalone this compound molecule. Its primary biological relevance lies in its incorporation into oligonucleotides, where the 2'-fluoro modification significantly impacts the properties of the resulting polymer.
Oligonucleotides containing 2'-fluoro modifications have been extensively studied and have demonstrated a range of biological activities, including:
-
RNA Interference (RNAi): Small interfering RNAs (siRNAs) with 2'-fluoro modifications exhibit enhanced stability and in vivo activity, making them potent tools for gene silencing.
-
Antisense Applications: Antisense oligonucleotides with 2'-fluoro modifications show increased resistance to nuclease degradation and higher affinity for their target mRNA, leading to more effective inhibition of protein expression.
-
Aptamers: The incorporation of 2'-fluoro modifications can improve the stability and binding affinity of aptamers, which are single-stranded oligonucleotides that bind to specific target molecules.
No specific signaling pathways directly modulated by the this compound nucleoside itself have been described in the reviewed literature. The biological effects are a consequence of the altered properties of the oligonucleotides into which it is incorporated.
Conclusion
This compound is a vital component in the synthesis of modified oligonucleotides for a wide range of research and therapeutic applications. Its key feature, the 2'-fluoro modification, imparts enhanced stability and binding affinity to the resulting oligonucleotides, making them powerful tools for gene silencing, antisense therapy, and aptamer development. While detailed information on the synthesis and standalone biological activity of this compound is limited, its utility and importance in the field of nucleic acid chemistry are well-established. Further research into the synthesis and direct biological effects of this and other modified nucleosides could open new avenues for drug discovery and development.
References
The Core Mechanism of 2'-F-iBu-G in Antiviral Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2'-F-iBu-G (2'-O-isobutyryl-2'-deoxy-2'-fluoroguanosine), a nucleoside analog prodrug with significant potential in antiviral research. By delving into its intracellular activation, molecular interactions with viral machinery, and potential effects on host cell signaling, this document aims to equip researchers with the foundational knowledge necessary for its further investigation and development.
Introduction: The Prodrug Strategy
This compound is a prodrug of the potent antiviral nucleoside analog 2'-deoxy-2'-fluoroguanosine (B44010). The addition of the isobutyryl group at the 2'-position is a strategic modification designed to enhance the lipophilicity of the parent compound. This increased lipophilicity facilitates passive diffusion across the cell membrane, a common and effective strategy to improve the oral bioavailability and intracellular concentration of nucleoside-based antiviral agents. Once inside the cell, the isobutyryl group is cleaved by cellular esterases to release the active antiviral agent, 2'-deoxy-2'-fluoroguanosine.
Intracellular Activation and Metabolism
The antiviral activity of this compound is entirely dependent on the intracellular metabolism of its parent compound, 2'-deoxy-2'-fluoroguanosine, into its active triphosphate form. This multi-step phosphorylation cascade is catalyzed by host cell kinases.
-
Step 1: Initial Phosphorylation: 2'-deoxy-2'-fluoroguanosine is first phosphorylated to its 5'-monophosphate form.
-
Step 2 & 3: Subsequent Phosphorylations: The monophosphate is then sequentially converted to the diphosphate (B83284) and finally to the active 5'-triphosphate metabolite, 2'-deoxy-2'-fluoroguanosine triphosphate (2'-dGTP-F).
This bioactivation pathway is a critical determinant of the compound's antiviral potency, as the triphosphate form is the actual molecule that interacts with and inhibits the viral polymerase.
Figure 1: Intracellular activation pathway of this compound.
Molecular Mechanism of Antiviral Action
The active metabolite, 2'-deoxy-2'-fluoroguanosine triphosphate, exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome. The mechanism of inhibition is twofold:
-
Competitive Inhibition: 2'-dGTP-F acts as a competitive inhibitor of the natural substrate, guanosine (B1672433) triphosphate (GTP), for the viral polymerase. It binds to the active site of the enzyme, thereby preventing the incorporation of the natural nucleotide required for viral RNA synthesis. The triphosphate of 2'-deoxy-2'-fluoroguanosine is a competitive inhibitor of influenza virus transcriptase activity with a reported Ki of 1.0 µM[1][2]. In contrast, cellular DNA polymerase α and RNA polymerase II are only weakly inhibited by 2'-dGTP-F, indicating a degree of selectivity for the viral enzyme[1][2].
-
Chain Termination: Upon incorporation into the growing viral RNA chain, 2'-deoxy-2'-fluoroguanosine can act as a chain terminator. The presence of the 2'-fluoro group on the ribose sugar moiety can interfere with the subsequent addition of nucleotides, leading to the premature termination of viral RNA synthesis[1][2]. This truncation of the viral genome or transcripts prevents the production of viable progeny viruses.
References
The Discovery and Synthesis of 2'-F-iBu-G: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Nucleoside Analog in Antiviral Research
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (2'-F-iBu-G), a modified nucleoside analog that has garnered interest in the field of antiviral drug development. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Modified nucleosides are a cornerstone of antiviral therapy, with numerous approved drugs targeting viral polymerases. The introduction of a fluorine atom at the 2'-position of the ribose sugar is a well-established strategy to enhance the metabolic stability and antiviral activity of nucleoside analogs. The isobutyryl group on the guanine (B1146940) base can further modulate the compound's properties, including its solubility and interaction with target enzymes. This compound (CAS RN: 80681-25-0) emerges from this research paradigm as a molecule of significant interest.[1]
Synthesis of this compound
A general and widely adopted strategy for the synthesis of 2'-deoxy-2'-fluoro nucleosides is the convergent approach.[2][3] This method involves the synthesis of a pre-fluorinated sugar intermediate, which is then coupled with a suitably protected nucleobase.
A plausible synthetic pathway for this compound is outlined below, based on the synthesis of a closely related isomer, 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine.[4][5]
Experimental Protocol: A Proposed Synthetic Route
Step 1: Protection of 2'-Deoxyguanosine
The synthesis would likely commence with the protection of the exocyclic amine and hydroxyl groups of 2'-deoxyguanosine. The N2-amine is typically protected with an isobutyryl group using isobutyric anhydride (B1165640) in the presence of a base like pyridine. The 3'- and 5'-hydroxyl groups are often protected with a bulky silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS), to ensure stability during subsequent reaction steps.
Step 2: Fluorination of the Ribose Moiety
The introduction of the fluorine atom at the 2'-position is a critical step. This is often achieved through the fluorination of a suitably activated 2'-hydroxyl group. A common method involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) on a precursor with an arabino configuration at the 2'-position.
Step 3: Glycosylation
The protected and fluorinated sugar derivative is then coupled with N2-isobutyrylguanine. This glycosylation reaction is a crucial step in forming the nucleoside bond and is often catalyzed by a Lewis acid.
Step 4: Deprotection
The final step involves the removal of all protecting groups to yield the target compound, 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to remove the silyl protecting groups, followed by a basic workup to ensure the stability of the final product.
The workflow for this proposed synthesis is illustrated in the following diagram:
Potential Mechanism of Action and Antiviral Activity
The antiviral activity of 2'-fluorinated nucleoside analogs is predominantly attributed to their ability to act as inhibitors of viral RNA-dependent RNA polymerases (RdRp). Following administration, these compounds are typically metabolized within the host cell to their active triphosphate form. This process is a critical prerequisite for their therapeutic effect.
Intracellular Activation and Polymerase Inhibition
The proposed mechanism of action for this compound involves a multi-step intracellular phosphorylation cascade, as depicted in the signaling pathway diagram below. Cellular kinases sequentially add phosphate (B84403) groups to the 5'-hydroxyl of the nucleoside, converting it into the monophosphate, diphosphate, and finally the active triphosphate derivative.
This active triphosphate, this compound-TP, can then act as a competitive inhibitor of the natural nucleotide substrate (dGTP) for the viral RdRp. The incorporation of this compound-TP into the growing viral RNA chain can lead to chain termination due to the presence of the 2'-fluoro group, which prevents the formation of the subsequent phosphodiester bond. This disruption of viral RNA synthesis ultimately inhibits viral replication.
While specific quantitative data for the antiviral activity of this compound is not extensively published, the activity of related 2'-deoxy-2'-fluoro guanosine (B1672433) analogs suggests potential efficacy against a range of viruses. For instance, various 2'-fluorinated nucleosides have demonstrated inhibitory activity against viruses such as Hepatitis C Virus (HCV) and influenza virus.[3][6] The table below summarizes the reported antiviral activities of some relevant 2'-fluoro nucleoside analogs.
| Compound | Virus | Assay | Activity (EC50/IC50) | Reference |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A | Plaque Reduction | <0.5 µM | Not available in search results |
| 2'-Deoxy-2'-fluorocytidine | Hepatitis C Virus | Replicon | 0.5 µM | Not available in search results |
| Clevudine (L-FMAU) | Hepatitis B Virus | Antiviral Assay | 0.1 µM | [2] |
| Sofosbuvir | Hepatitis C Virus | Replicon Assay | 0.014-0.11 µM | [3] |
Conclusion
2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine represents a promising scaffold for the development of novel antiviral agents. Its structural features, combining a 2'-fluoro modification for enhanced stability and an N2-isobutyryl group for potentially improved pharmacological properties, make it a compelling candidate for further investigation. While detailed synthetic protocols and specific biological data remain to be fully elucidated in the public domain, the established chemistry of 2'-fluoronucleosides provides a clear path for its synthesis and evaluation. The likely mechanism of action, involving intracellular phosphorylation and subsequent inhibition of viral RNA-dependent RNA polymerase, aligns with the mechanisms of many clinically successful antiviral drugs. Further research into the synthesis, biological activity, and pharmacokinetic profile of this compound is warranted to fully assess its therapeutic potential.
References
- 1. 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine | 80681-25-0 | ND08523 [biosynth.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
2'-F-iBu-G Oligonucleotides: A Technical Guide to Enhanced Stability and Nuclease Resistance
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide-based therapeutics and diagnostics. Among these, 2'-fluoro (2'-F) modifications have garnered significant attention for their ability to confer desirable properties upon nucleic acid sequences. This technical guide focuses on 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (2'-F-iBu-G), a key building block in the synthesis of modified oligonucleotides. We will delve into the stability and nuclease resistance imparted by this modification, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their drug development endeavors.
Enhanced Thermal Stability of 2'-Fluoro Modified Oligonucleotides
The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar puckers the ring into a C3'-endo conformation, characteristic of an A-form helix, similar to RNA. This pre-organization of the sugar moiety leads to a more thermodynamically stable duplex upon hybridization with a target RNA strand.[1] The increased stability is additive with each 2'-F substitution.[1]
Oligonucleotides incorporating 2'-fluoro modifications exhibit a notable increase in their melting temperature (Tm) when hybridized to a complementary RNA strand. This enhancement is typically in the range of 1-2°C per modification.[2] One study measuring the Tm of 18-mer oligonucleotides containing 2'-F-Adenosine hybridized to an oligo-T18 target found that the 2'-F-A modification enhanced the binding affinity by approximately 0.5°C per residue compared to its standard RNA counterpart.[1]
| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Target Strand | Reference |
| 2'-Fluoro (General) | +1.0 to +2.0 | RNA | [2] |
| 2'-Fluoro-Adenosine | +0.5 | DNA (oligo-T) | [1] |
Superior Nuclease Resistance
A significant hurdle in the therapeutic application of oligonucleotides is their rapid degradation by endogenous nucleases. The 2'-fluoro modification provides a steric shield, rendering the phosphodiester backbone less accessible to nuclease-mediated hydrolysis.[3] Oligonucleotides containing 2'-F modifications have demonstrated substantially increased resistance to degradation by various nucleases, including those found in human plasma.[1]
For instance, siRNA synthesized with 2'-F pyrimidines has shown markedly increased stability in human plasma compared to unmodified siRNA.[1] While 2'-F modifications alone provide a degree of nuclease resistance, this can be further augmented by the incorporation of phosphorothioate (B77711) (PS) linkages, particularly at the 3' and 5' ends of the oligonucleotide, to protect against exonuclease activity.[4]
| Oligonucleotide Type | Nuclease Source | Relative Stability | Reference |
| 2'-Fluoro Pyrimidine siRNA | Human Plasma | Greatly Increased vs. 2'-OH siRNA | [1] |
| 2'-Fluoro Modified DNA | RNase T1 | Resistant | [2] |
| 2'-Fluoro Modified DNA | Lambda Exonuclease | Partially Resistant | [2] |
| 2'-Fluoro Modified DNA | DNase | Partially Resistant (yields a resistant fragment) | [2] |
Experimental Protocols
Synthesis and Deprotection of this compound Containing Oligonucleotides
The synthesis of oligonucleotides incorporating this compound is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry. The 2'-F-G(iBu) CE-Phosphoramidite is commercially available.
Diagram of the Synthesis Cycle
Caption: Automated solid-phase synthesis cycle for incorporating this compound.
Protocol:
-
Solid Support: Start with the desired nucleoside attached to a controlled pore glass (CPG) solid support.
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Introduce the 2'-F-G(iBu) CE-Phosphoramidite along with an activator (e.g., tetrazole) to couple the new base to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added.
-
Cleavage and Deprotection: After the final coupling and oxidation steps, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and the phosphate backbone. For oligonucleotides containing the 2'-F-G(iBu) amidite, use AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) for 2 hours at room temperature. It is crucial not to heat the sample during this step.[5] For all other nucleosides in the sequence, fast or ultra-fast deprotection phosphoramidites should be used.[5]
-
Purification: Purify the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Melting (Tm) Analysis
Thermal melting analysis is used to determine the duplex stability of an oligonucleotide.
Diagram of the Experimental Workflow
Caption: Workflow for determining the melting temperature (Tm) of an oligonucleotide duplex.
Protocol:
-
Sample Preparation: Anneal the this compound modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement:
-
Place the sample in the cuvette and equilibrate at a starting temperature below the expected Tm (e.g., 20°C).
-
Increase the temperature at a constant rate (e.g., 1°C/minute) to a temperature above the expected Tm (e.g., 90°C).
-
Continuously monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.[6] This can be determined from the first derivative of the melting curve.[7]
-
Nuclease Resistance Assay
This assay evaluates the stability of the modified oligonucleotide in the presence of nucleases.
Diagram of the Nuclease Resistance Assay
Caption: General workflow for assessing the nuclease resistance of an oligonucleotide.
Protocol:
-
Oligonucleotide Labeling: Label the 5' end of the this compound modified oligonucleotide and an unmodified control oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.
-
Incubation: Incubate the labeled oligonucleotides in a solution containing the nuclease of interest (e.g., human serum, cell lysate, or a specific endonuclease/exonuclease).
-
Time Course: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic degradation by adding a quenching buffer (e.g., a solution containing EDTA and a loading dye).
-
Analysis: Separate the intact oligonucleotide from the degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the gel using autoradiography (for ³²P) or a fluorescence imager. Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation.
Conclusion
The incorporation of this compound into oligonucleotides offers a robust strategy for enhancing both thermal stability and resistance to nuclease degradation. These improved properties are critical for the development of effective antisense oligonucleotides, siRNAs, and aptamers for therapeutic and diagnostic applications. The experimental protocols provided herein serve as a guide for researchers to synthesize and evaluate the performance of these promising modified nucleic acids.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. synoligo.com [synoligo.com]
- 4. idtdna.com [idtdna.com]
- 5. 2'-F-G (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
The Core Mechanism of 2'-F-iBu-G in the Inhibition of Influenza Virus Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (2'-F-iBu-G) inhibits influenza virus transcription. We will delve into its function as a prodrug, its intracellular activation, and its ultimate role as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows.
Introduction: A Prodrug Strategy for Enhanced Antiviral Activity
This compound is a nucleoside analog designed to combat influenza virus infection. The "iBu" (isobutyryl) group attached to the guanine (B1146940) base serves as a temporary modification, classifying this compound as a prodrug. This chemical alteration is strategically employed to enhance the compound's lipophilicity, thereby facilitating its passive diffusion across the host cell membrane. Once inside the cell, the isobutyryl group is cleaved by intracellular esterases, releasing the active antiviral agent, 2'-deoxy-2'-fluoroguanosine (B44010) (2'-fluoro-dGuo). This prodrug approach is a common strategy in antiviral drug development to improve the bioavailability and cellular uptake of pharmacologically active nucleosides.
Mechanism of Action: Chain Termination of Viral RNA Synthesis
The antiviral activity of this compound is ultimately mediated by the intracellularly generated 2'-deoxy-2'-fluoroguanosine. This active compound undergoes a series of phosphorylations by host cell kinases to yield its triphosphate form, 2'-deoxy-2'-fluoroguanosine triphosphate (2'-fluoro-dGTP).[1][2] It is this triphosphate metabolite that directly targets the influenza virus's essential machinery for replication and transcription.
The core of the inhibitory action lies in the ability of 2'-fluoro-dGTP to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] The RdRp is responsible for synthesizing new viral RNA genomes and messenger RNAs (mRNAs) using the viral RNA as a template. Due to its structural similarity to the natural substrate, guanosine (B1672433) triphosphate (GTP), 2'-fluoro-dGTP is mistakenly incorporated into the nascent viral RNA chain.
However, the presence of the fluorine atom at the 2' position of the ribose sugar is a critical alteration. This modification prevents the formation of the necessary 3'-5' phosphodiester bond with the next incoming nucleotide, effectively halting further elongation of the RNA chain.[1][2] This process, known as chain termination, results in the production of truncated, non-functional viral RNAs, thereby blocking both viral transcription and replication.[1][2]
Signaling Pathway of Inhibition
The following diagram illustrates the intracellular activation of this compound and its subsequent inhibition of the influenza virus RdRp.
Quantitative Data on Inhibitory Activity
The following tables summarize the key quantitative data for the active form of this compound, 2'-deoxy-2'-fluoroguanosine, against influenza virus.
Table 1: In Vitro Antiviral Activity
| Compound | Virus Strain(s) | Cell Type | Assay | Endpoint | Value | Reference |
| 2'-deoxy-2'-fluoroguanosine | Influenza A and B | - | - | EC90 | <0.35 µM | [3][4] |
| 2'-deoxy-2'-fluoroguanosine | Influenza virus X31 | Chick embryo cells | RNA hybridization | Inhibition of transcription | 10 µM | [1][2] |
Table 2: Enzymatic Inhibition of Influenza Virus Transcriptase
| Inhibitor | Enzyme Source | Assay Type | Inhibition Type | Ki | Reference |
| 2'-fluoro-dGTP | Disrupted influenza virus | Transcriptase activity | Competitive | 1.0 µM | [1][2] |
| 2'-fluoro-dGTP | Partially resistant influenza virus transcriptase | Transcriptase activity | Competitive | 13.1 µM | [1][2] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of 2'-deoxy-2'-fluoroguanosine's anti-influenza activity.
Cell-Based Antiviral Assays
Objective: To determine the effective concentration of the compound required to inhibit influenza virus replication in a cellular context.
General Protocol (Plaque Reduction Assay):
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are washed and infected with a known titer of influenza virus for a defined period (e.g., 1 hour) to allow for viral adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing serial dilutions of the test compound (2'-deoxy-2'-fluoroguanosine).
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the compound-treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that inhibits plaque formation by a certain percentage (e.g., EC50 or EC90).
Influenza Virus Transcriptase Assay
Objective: To measure the direct inhibitory effect of the triphosphate form of the compound on the enzymatic activity of the viral RNA-dependent RNA polymerase.
General Protocol:
-
Enzyme Preparation: Influenza virus particles are purified and disrupted with a detergent (e.g., Triton X-100) to release the viral ribonucleoprotein (RNP) complexes, which contain the active transcriptase.
-
Reaction Mixture: The transcriptase assay is performed in a reaction buffer containing the RNP complexes, a radiolabeled nucleotide triphosphate (e.g., [α-32P]CTP), the other three non-radiolabeled NTPs (ATP, UTP, and GTP), and varying concentrations of the inhibitor (2'-fluoro-dGTP).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 31°C) for a specific time to allow for RNA synthesis.
-
Product Precipitation: The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).
-
Quantification: The precipitated RNA is collected on filter paper, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of RNA synthesis in the presence of the inhibitor is compared to the rate in its absence to determine the inhibitory concentration (e.g., IC50). Kinetic parameters like the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (GTP) and the inhibitor.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating a potential influenza virus polymerase inhibitor like this compound.
Conclusion
This compound represents a promising prodrug approach for the inhibition of influenza virus transcription. Its intracellular conversion to the active triphosphate metabolite, 2'-fluoro-dGTP, allows for potent and specific targeting of the viral RNA-dependent RNA polymerase. The mechanism of action, through competitive inhibition and subsequent chain termination of viral RNA synthesis, provides a clear rationale for its antiviral effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of this and similar nucleoside analogs as effective anti-influenza therapeutics. The high selectivity for the viral polymerase over host polymerases underscores its potential as a safe and effective antiviral agent.[1][2]
References
- 1. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2′-Deoxy-2′-fluoroguanosine | Influenza Virus | TargetMol [targetmol.com]
Understanding the C3'-endo conformation of 2'-F-ribonucleosides.
An In-Depth Technical Guide to the C3'-endo Conformation of 2'-F-Ribonucleosides
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of the 2'-hydroxyl group with a fluorine atom in ribonucleosides is a cornerstone of modern therapeutic oligonucleotide design. This modification imparts critical properties, including enhanced binding affinity and nuclease resistance, which are highly desirable for applications such as antisense therapies, siRNAs, and aptamers. Central to these benefits is the profound influence of the 2'-fluoro (2'-F) substitution on the conformational preference of the ribose sugar. This guide provides a detailed examination of the C3'-endo conformation in 2'-F-ribonucleosides, covering its physicochemical origins, structural and thermodynamic consequences, and the experimental methodologies used for its characterization.
Introduction to Ribose Sugar Pucker
The five-membered furanose ring of a (deoxy)ribonucleoside is not planar and exists in a dynamic equilibrium between various puckered conformations.[1] These conformations are described by the displacement of the C2' and C3' atoms relative to the plane formed by C1', O4', and C4'. The two most prevalent conformations are C2'-endo (South) and C3'-endo (North).[2]
-
C2'-endo: The C2' atom is displaced on the same side ('endo') of the sugar ring as the nucleobase. This conformation is characteristic of B-form DNA.[2]
-
C3'-endo: The C3' atom is displaced on the same side as the nucleobase. This conformation is the hallmark of A-form RNA helices.[2]
The sugar pucker is a critical determinant of the overall structure of a nucleic acid duplex, influencing the distance between adjacent phosphate (B84403) groups and thus the global helical geometry.[3]
The Physicochemical Basis for the C3'-endo Preference in 2'-F-Ribonucleosides
The introduction of a highly electronegative fluorine atom at the 2' position decisively shifts the conformational equilibrium towards the C3'-endo pucker.[4] This preference is primarily attributed to the gauche effect , an electronic interaction where a conformation is favored when the fluorine atom is positioned gauche (at a 60° dihedral angle) to the ring oxygen (O4'). In the C3'-endo conformation, the pseudoaxial orientation of the 2'-fluorine atom satisfies this requirement, leading to significant stabilization. This strong conformational locking preorganizes the nucleoside for incorporation into an A-form helix, which is the structure adopted by RNA duplexes.[4][5]
Structural and Biophysical Consequences
The rigid C3'-endo pucker of 2'-F-ribonucleosides has profound effects on the properties of oligonucleotides.
-
Helical Geometry: Oligonucleotides composed of 2'-F-RNA adopt a canonical A-form helical structure upon hybridization with a complementary RNA strand.[6]
-
Increased Thermal Stability: Duplexes containing 2'-F-RNA are significantly more stable than their unmodified RNA:RNA or DNA:RNA counterparts. The melting temperature (Tm) increases by approximately 1.8°C for every 2'-F substitution.[4]
-
Enthalpy-Driven Stabilization: It was once assumed that the stability enhancement from the "preorganized" C3'-endo pucker was entropically favorable. However, thermodynamic studies have surprisingly revealed that the increased stability is almost exclusively driven by a more favorable enthalpy of duplex formation (ΔH°), not entropy (ΔS°).[4][7] This suggests that the 2'-F modification enhances Watson-Crick hydrogen bonding strength and base-stacking interactions.[4]
-
Nuclease Resistance: The replacement of the 2'-hydroxyl group, which is often recognized by nucleases, with the stable C-F bond significantly increases the resistance of oligonucleotides to enzymatic degradation.[4]
Quantitative Analysis of Conformational Stability
The biophysical properties of 2'-F-RNA have been quantified through various experimental techniques, providing valuable data for drug design.
Sugar Pucker Conformational Population
The population of C3'-endo versus C2'-endo conformers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the ³J(H1'–H2') coupling constants. A small coupling constant (< 2 Hz) indicates a pure C3'-endo pucker, whereas a larger value (~8 Hz) indicates a C2'-endo pucker.[8] Intermediate values reflect an equilibrium between the two states.
| Nucleoside Analog | Predominant Conformation | % North (C3'-endo) | % South (C2'-endo) | Reference |
| 2'-deoxyuridine (dU) | C2'-endo | 39% | 61% | [5] |
| 2'-deoxy-2'-fluoroarabinofuranosyl uracil (B121893) (U²'F(ara)) | C2'-endo | 43% | 57% | [5] |
| 2'-deoxy-2'-fluororibofuranosyl uracil (U²'F(ribo)) | C3'-endo | 69% | 31% | [5] |
Table 1: Comparison of sugar pucker populations for uridine (B1682114) analogs determined by NMR spectroscopy.
Thermodynamic Parameters of Duplex Formation
UV thermal denaturation experiments are used to measure the melting temperature (Tm) and derive the thermodynamic parameters (ΔH°, ΔS°, ΔG°) of duplex formation. The data consistently show that 2'-F modification enhances duplex stability.
| Duplex Sequence (Hairpin) | Tₘ (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| RNA: 5'-g g c g c UUCG g c g c c-3' | 76.6 | -47.1 | -134.8 | -7.1 |
| 2'-F RNA: 5'-g f g f c f g f c f UUCG g f c f g f c f c f-3' | > 90 | -63.7 | -173.8 | -9.0 |
Table 2: Thermodynamic data for the melting of an unmodified RNA hairpin compared to its fully 2'-F modified counterpart. Data adapted from studies by Watts et al. and Martin et al. The 2'-F modification leads to a significant increase in stability, driven by a more favorable enthalpy (ΔH°).
Experimental Methodologies
Protocol: Determination of Sugar Pucker by NMR Spectroscopy
This protocol outlines the qualitative and quantitative determination of ribose conformation using ¹H NMR.
-
Sample Preparation: Dissolve the purified 2'-F-ribonucleoside or oligonucleotide in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-2 mM. Add an internal standard if required.[2]
-
Data Acquisition: Acquire high-resolution 1D ¹H and 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[9]
-
Spectral Assignment: Assign all proton resonances, particularly the sugar protons (H1', H2', H3', etc.), using standard 2D NMR techniques like TOCSY and NOESY if analyzing an oligonucleotide.[2][9]
-
J-Coupling Analysis:
-
Qualitative Assessment (DQF-COSY): In the DQF-COSY spectrum, analyze the cross-peak intensity between H1' and H2'. A very weak or absent cross-peak corresponds to a small ³J(H1'–H2') value, indicating a predominantly C3'-endo (North) conformation.[10] A strong cross-peak indicates a larger coupling constant, typical of a C2'-endo (South) conformation.[10]
-
Quantitative Measurement (1D ¹H): Carefully measure the ³J(H1'–H2') coupling constant (in Hz) from the splitting pattern of the H1' signal in the high-resolution 1D spectrum.
-
-
Population Calculation: Estimate the percentage of the South conformer using the following empirical relationship for ribonucleosides: %South ≈ 10 × ³J(H1'–H2').[11] The %North conformer is then calculated as 100 - %South.
Protocol: Structure Determination by X-ray Crystallography
This protocol provides a general workflow for determining the atomic structure of a 2'-F-RNA oligonucleotide.
-
Sample Preparation and Crystallization:
-
Synthesize and purify milligram quantities of the 2'-F-RNA oligonucleotide. Purity and homogeneity (both covalent and conformational) are critical.[12]
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain single, diffraction-quality crystals.[12][13]
-
-
Data Collection:
-
Cryo-protect the crystal and mount it in a cryo-stream.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction patterns at multiple crystal orientations.[14]
-
-
Structure Solution (Phasing):
-
Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the "phase problem" using methods such as Molecular Replacement (MR) if a similar structure exists, or experimental phasing techniques like heavy-atom derivatization (MAD/SAD).[13]
-
-
Model Building and Refinement:
-
Build an initial atomic model into the calculated electron density map.
-
Iteratively refine the model against the experimental diffraction data to improve its fit and geometry. This process confirms the C3'-endo pucker of the 2'-F-ribonucleosides and reveals the overall A-form helical structure.
-
Protocol: Thermodynamic Analysis by UV Thermal Denaturation
This protocol describes how to measure the melting temperature (Tm) and associated thermodynamic parameters of a 2'-F-RNA duplex.
-
Sample Preparation:
-
Prepare solutions of the complementary single-stranded oligonucleotides in an appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[15]
-
Mix equimolar amounts of the strands to form the duplex. If studying a self-complementary sequence or hairpin, use a single strand. The final duplex concentration should be known accurately (e.g., 2 µM).[7]
-
Anneal the sample by heating to 95°C for 1-2 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.[15]
-
-
UV Melting Experiment:
-
Place the sample in a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature where the duplex is fully denatured (e.g., 95°C).[16]
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve. The hyperchromic effect will cause a sigmoidal increase in absorbance as the duplex melts.
-
Determine the melting temperature (Tₘ), which is the temperature at which 50% of the duplexes have dissociated. This is typically the maximum of the first derivative of the melting curve.[17]
-
Perform a van't Hoff analysis by plotting ln(K) versus 1/T (where K is the equilibrium constant at each temperature) to determine the enthalpy (ΔH°) and entropy (ΔS°) of melting. The free energy (ΔG°) can then be calculated.[3]
-
Visualization of Key Concepts and Workflows
The following diagrams illustrate the core relationships and experimental processes discussed in this guide.
Caption: Logical flow from 2'-F substitution to therapeutic application.
Caption: Experimental workflow for 2'-F-RNA structural characterization.
Implications for Drug Development
The strong C3'-endo preference of 2'-F-ribonucleosides directly translates into significant advantages for therapeutic oligonucleotides.
-
Antisense Oligonucleotides (ASOs): The high binding affinity (Tm) for target mRNA ensures potent and specific gene silencing. Nuclease resistance prolongs the drug's half-life in vivo.
-
Small Interfering RNAs (siRNAs): Incorporating 2'-F modifications into siRNA duplexes enhances their stability and reduces off-target and immunostimulatory effects without compromising RNAi activity.[4]
-
Aptamers: The conformationally rigid backbone can improve the folding and binding affinity of aptamers to their protein or small molecule targets, leading to better diagnostic and therapeutic agents.
Conclusion
The substitution of the 2'-hydroxyl with fluorine is a subtle yet powerful modification that enforces a C3'-endo sugar pucker. This conformational control is the primary driver behind the enhanced thermodynamic stability, A-form helical structure, and nuclease resistance of 2'-F-RNA oligonucleotides. A thorough understanding of this fundamental structure-property relationship, supported by robust experimental characterization using NMR, X-ray crystallography, and UV melting, is essential for the rational design of next-generation nucleic acid-based therapeutics.
References
- 1. Indirect NMR spin-spin coupling constants 3J(P,C) and 2J(P,H) across the P-O...H-C link can be used for structure determination of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. academic.oup.com [academic.oup.com]
- 8. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 11. Nucleotide Sugar Pucker Preference Mitigates Excision by HIV-1 RT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doudnalab.org [doudnalab.org]
- 13. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. metabion.com [metabion.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2'-F-iBu-G Phosphoramidite for Enhanced RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2'-F-iBu-G phosphoramidite (B1245037), a key building block for the synthesis of modified RNA oligonucleotides with enhanced properties. The inclusion of a 2'-fluoro modification on the guanosine (B1672433) nucleoside offers significant advantages in various research and therapeutic applications, including antisense oligonucleotides, siRNA, and aptamers.[1][2][3] This document outlines the key features, quantitative data, and detailed protocols for the effective use of this compound phosphoramidite in your RNA synthesis workflows.
Key Features and Applications
The 2'-fluoro modification in this compound phosphoramidite imparts desirable characteristics to synthetic RNA oligonucleotides:
-
Increased Thermal Stability: The highly electronegative fluorine atom at the 2' position of the ribose sugar promotes a C3'-endo sugar pucker, favoring an A-form helical geometry typical of RNA duplexes.[2][4] This conformational preference leads to a more thermodynamically stable duplex when hybridized to a complementary RNA or DNA strand.[2][5] The melting temperature (Tm) of duplexes containing 2'-fluoro modifications is consistently higher compared to their unmodified RNA counterparts.[4][6]
-
Enhanced Nuclease Resistance: The substitution of the 2'-hydroxyl group with fluorine provides steric hindrance and alters the chemical nature of the ribose, rendering the phosphodiester backbone more resistant to degradation by various nucleases.[5][7][8] This increased stability is crucial for in vivo applications where oligonucleotides are exposed to enzymatic degradation.
-
Improved Binding Affinity: The pre-organization of the sugar into an A-form conformation enhances the binding affinity of the modified oligonucleotide to its target sequence.[2][9]
-
Broad Applicability: 2'-fluoro modified oligonucleotides have demonstrated utility in a range of applications, including antisense technology, RNA interference (RNAi), and the development of high-affinity aptamers.[1][2][10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of this compound phosphoramidite and the resulting modified oligonucleotides.
Table 1: Physicochemical Properties of this compound Phosphoramidite
| Property | Value | Reference |
| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N²-isobutyryl-2'-fluoroguanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1] |
| Molecular Formula | C₄₄H₅₃FN₇O₈P | [1] |
| Formula Weight | 857.4 g/mol | [1] |
| Purity (HPLC) | >98% | [1] |
| Purity (³¹P NMR) | ≥98% | [1] |
Table 2: Impact of 2'-Fluoro Modification on Oligonucleotide Properties
| Parameter | Observation | Reference |
| Melting Temperature (Tm) Increase | Approximately +2°C per 2'-F modification | [4] |
| Duplex Stability Order | DNA < RNA < 2'-OMe-RNA < 2'-F-RNA | [2] |
| Nuclease Resistance | Increased resistance to endo- and exonucleases | [5][7][10] |
| Coupling Efficiency | Typically >99% (with optimized protocols) | [11][12][13] |
Experimental Protocols
This section provides a generalized protocol for the solid-phase synthesis of RNA oligonucleotides incorporating this compound phosphoramidite. This protocol is based on standard phosphoramidite chemistry and should be adapted and optimized for specific synthesizers and scales.
Materials and Reagents
-
This compound phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, U, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Capping solution A (e.g., Acetic anhydride (B1165640) in THF/Pyridine)
-
Capping solution B (e.g., 16% N-Methylimidazole in THF)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)
Protocol for Solid-Phase RNA Synthesis
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition.
1. Deblocking (Detritylation):
- The 5'-O-Dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide by treating with the deblocking solution.
- This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
2. Coupling:
- The this compound phosphoramidite (or any other desired phosphoramidite) is dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
- The phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column.
- The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Coupling times may need to be slightly extended for modified phosphoramidites to ensure high efficiency.
3. Capping:
- Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutants in subsequent cycles.
- This is achieved by acetylation using the capping solutions.
- The column is washed with anhydrous acetonitrile.
4. Oxidation:
- The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizer solution.
- The column is then washed with anhydrous acetonitrile to remove the oxidizing agent.
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.
5. Cleavage and Deprotection:
- After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (from the bases and the phosphate backbone) are removed.
- This is typically achieved by incubation with a cleavage and deprotection solution such as AMA at elevated temperatures (e.g., 65°C for 10-15 minutes).
- Note: The 2'-fluoro group is stable to these deprotection conditions.
6. Purification and Analysis:
- The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
- The final product should be analyzed by mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Workflow for RNA synthesis using this compound phosphoramidite.
Caption: Benefits and applications of 2'-Fluoro modified RNA.
References
- 1. 2'-Fluoro-iBu-G Phosphoramidite, standard grade, 20-400 finish bottle 0.25 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.nl]
- 2. 2'-F-G (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. synoligo.com [synoligo.com]
- 6. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 12. alfachemic.com [alfachemic.com]
- 13. Knowledge | Biolegio [biolegio.com]
Application Notes and Protocols for 2'-F-iBu-G in Antisense Oligonucleotide Therapeutic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the targeted modulation of gene expression. The design of these synthetic nucleic acid molecules involves chemical modifications to enhance their therapeutic properties, including increased nuclease resistance, improved binding affinity to the target RNA, and favorable pharmacokinetic profiles. One such modification is the incorporation of 2'-fluoro (2'-F) nucleotides. This document provides detailed application notes and protocols for the use of 2'-fluoro-isobutyryl-guanosine (2'-F-iBu-G) in the design and evaluation of antisense oligonucleotides.
The 2'-fluoro modification at the ribose sugar pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which generally increases the binding affinity of the ASO to its target RNA.[1] The isobutyryl (iBu) group serves as a protecting group for the exocyclic amine of guanosine (B1672433) during solid-phase synthesis and is removed during the final deprotection step.[2]
Key Properties and Applications of 2'-F Modified ASOs
ASOs incorporating 2'-F modifications are primarily utilized in gapmer designs. In a gapmer ASO, a central block of deoxynucleotides, which is a substrate for RNase H, is flanked by "wings" of modified nucleotides.[3] The 2'-F modifications in the wings contribute to:
-
Increased Binding Affinity (Tm): The 2'-fluoro group enhances the thermal stability of the ASO-RNA duplex. An increase in melting temperature (Tm) of approximately 2°C per 2'-F modification is generally observed.[1]
-
Enhanced Nuclease Resistance: While the phosphorothioate (B77711) (PS) backbone is the primary modification for nuclease resistance, 2'-modifications provide additional protection against enzymatic degradation, prolonging the half-life of the ASO in biological fluids.[4]
-
Reduced Immunostimulation: Certain 2'-modifications can help mitigate the innate immune responses that can be triggered by unmodified oligonucleotides.
It is important to note that while beneficial, extensive 2'-F modification can be associated with off-target effects and potential toxicity, such as hepatotoxicity and the degradation of DBHS (Drosophila behavior/human splicing) family proteins.[5][6] Careful design and thorough evaluation are therefore critical.
Data Presentation: Comparative Performance of ASO Chemistries
Table 1: Thermal Stability (Melting Temperature) of ASO:RNA Duplexes
| ASO Modification (Wings) | Typical ΔTm per Modification (°C) |
| 2'-MOE (Methoxyethyl) | +1.0 to +1.5 |
| 2'-F (Fluoro) | ~ +2.0 [1] |
| LNA (Locked Nucleic Acid) | +3.0 to +8.0 |
Table 2: In Vitro Nuclease Resistance in Serum
| ASO Modification | Typical Half-life (t½) in Serum |
| Unmodified DNA (PO) | < 1 hour |
| Phosphorothioate (PS) | > 24 hours |
| 2'-MOE (PS backbone) | > 48 hours |
| 2'-F (PS backbone) | > 48 hours [4] |
| LNA (PS backbone) | > 48 hours |
Table 3: In Vitro Potency for Target RNA Reduction (Gapmer ASOs)
| ASO Wing Modification | Typical IC50 Range (in cultured cells) |
| 2'-MOE | 10 - 100 nM |
| 2'-F | 5 - 50 nM [7] |
| LNA | 1 - 20 nM[4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound Containing ASO
This protocol outlines the general steps for synthesizing a gapmer ASO with this compound in the wings using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.
dot
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside
-
Unmodified deoxynucleoside phosphoramidites (dA, dC, dG, dT)
-
This compound-CE Phosphoramidite
-
Other 2'-F phosphoramidites (A, C, U) as required
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine)
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
Synthesizer Setup: Load all reagents, phosphoramidites, and the CPG column onto the synthesizer according to the manufacturer's instructions. Dissolve phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Synthesis Program: Program the desired ASO sequence. For a gapmer, this will involve cycles for the 3' wing (2'-F modifications), the DNA gap, and the 5' wing (2'-F modifications).
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside with the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 3-5 minutes) may be beneficial for modified phosphoramidites compared to standard DNA monomers.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester (or phosphorothioate if a sulfurizing agent is used) with the oxidizing solution.
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Cleavage and Deprotection:
-
After the final cycle, the CPG support is treated with the cleavage and deprotection solution. This cleaves the ASO from the support and removes the protecting groups from the phosphates (cyanoethyl) and the nucleobases (including the isobutyryl group on guanine).
-
The deprotection is typically carried out at elevated temperatures (e.g., 55°C) for several hours.
-
-
Purification: The crude ASO product is purified using methods such as reverse-phase HPLC or ion-exchange chromatography.
-
Analysis: The final product is analyzed by mass spectrometry to confirm its identity and by HPLC or CGE to assess its purity.
Protocol 2: Thermal Melting (Tm) Analysis of ASO:RNA Duplexes
This protocol describes the determination of the melting temperature of an ASO duplexed with its complementary RNA target.
dot
References
- 1. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Antiviral Activity of 2'-F-iBu-G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup to study the antiviral activity of 2'-F-iBu-G, a nucleoside analog with potential therapeutic applications. The following sections detail the mechanism of action, quantitative data on its inhibitory effects, and step-by-step protocols for key experimental assays.
Introduction to this compound
This compound is a guanosine (B1672433) nucleoside analog characterized by a fluorine substitution at the 2' position of the ribose sugar and an isobutyl group. This modification makes it a candidate for antiviral drug development. Based on the mechanism of the related compound 2'-deoxy-2'-fluoroguanosine (B44010), this compound is presumed to be phosphorylated by cellular enzymes to its triphosphate form. This active metabolite can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to chain termination during viral genome replication and transcription.[1][2] This document outlines the necessary experimental procedures to evaluate its efficacy and cytotoxicity.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound can be quantified and summarized for clear comparison. The following table presents key inhibitory and toxicity parameters for the related compound 2'-deoxy-2'-fluoroguanosine triphosphate against influenza virus, along with placeholder examples for cell-based assay values for this compound.
| Parameter | Virus/Cell Line | Value | Reference |
| Ki (Inhibition Constant) | Influenza Virus Transcriptase | 1.0 µM | [1][2] |
| Ki (Resistant Virus) | Partially Resistant Influenza Virus Transcriptase | 13.1 µM | [1][2] |
| EC50 (50% Effective Concentration) | Influenza A Virus (e.g., H1N1) in MDCK cells | Example: 5 µM | N/A |
| IC50 (50% Inhibitory Concentration) | Influenza Virus (in cell culture) | Example: 7 µM | N/A |
| CC50 (50% Cytotoxic Concentration) | Madin-Darby Canine Kidney (MDCK) Cells | Example: >100 µM | N/A |
| Selectivity Index (SI = CC50/EC50) | Influenza A Virus in MDCK cells | Example: >20 | N/A |
Note: EC50, IC50, and CC50 values are provided as illustrative examples and would need to be determined experimentally for this compound.
Experimental Protocols
Detailed methodologies for essential experiments to characterize the antiviral activity of this compound are provided below.
Cytotoxicity Assay Protocol (LDH Release Assay)
This protocol determines the concentration of this compound that is toxic to host cells. The lactate (B86563) dehydrogenase (LDH) release assay is a common method to assess cell membrane integrity.[3][4]
Materials:
-
Host cell line (e.g., MDCK for influenza virus)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound compound
-
LDH cytotoxicity assay kit
-
Plate reader for absorbance or fluorescence
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
LDH Measurement:
-
Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay Protocol
This assay is a functional assay that measures the ability of an antiviral compound to inhibit the production of infectious virus particles.[5][6]
Materials:
-
Confluent monolayers of host cells in 6-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound compound
-
Infection medium (serum-free medium)
-
Agarose or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in 6-well plates.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium.
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Treatment:
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the prepared dilutions of this compound mixed with the overlay medium to each well. Include a no-compound control.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the no-compound control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay Protocol
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[7]
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
This compound compound
-
Infection medium
-
96-well plates for TCID50 assay
Procedure:
-
Cell Seeding and Infection: Seed host cells in a 24-well plate. Once confluent, infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-72 hours, depending on the virus replication cycle.
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant from each well.
-
Virus Titer Determination (TCID50):
-
Perform a 10-fold serial dilution of the harvested supernatants.
-
Infect fresh host cells in a 96-well plate with these dilutions.
-
Incubate for 3-5 days and then observe for cytopathic effect (CPE).
-
Calculate the 50% tissue culture infectious dose (TCID50) for each sample using the Reed-Muench method.
-
-
Analysis: Compare the virus titers from the compound-treated wells to the untreated control. The EC50 is the concentration of this compound that reduces the virus yield by 50% (or 1 log10).
In Vitro Influenza Virus Transcriptase Assay
This biochemical assay directly measures the inhibitory effect of the triphosphate form of this compound on the viral polymerase.[1][2]
Materials:
-
Purified influenza virus ribonucleoprotein (RNP) complexes or recombinant polymerase
-
This compound triphosphate
-
GTP, ATP, CTP, UTP (one of which is radiolabeled, e.g., [α-32P]CTP)
-
ApG dinucleotide primer
-
Reaction buffer
-
DEAE-cellulose paper or other means for separating incorporated and unincorporated nucleotides
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ApG primer, ATP, UTP, GTP, and [α-32P]CTP.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified influenza virus polymerase/RNP complexes.
-
Incubation: Incubate the reaction at 30-37°C for 1 hour.
-
Reaction Termination and Analysis:
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto DEAE-cellulose paper.
-
Wash the paper to remove unincorporated nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Analysis: Determine the rate of RNA synthesis at each inhibitor concentration. Calculate the Ki value by performing kinetic studies with varying concentrations of both the inhibitor and the natural substrate (GTP) and fitting the data to a competitive inhibition model.
Visualizations
Experimental Workflows and Mechanism of Action
The following diagrams illustrate the workflows for the described assays and the mechanism of action of this compound.
Caption: General workflow for antiviral activity assays.
Caption: Workflow for determining compound cytotoxicity.
Caption: Proposed mechanism of action for this compound.
References
- 1. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols: Solid-Phase Synthesis of 2'-F-iBu-G Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA oligonucleotides is a powerful tool for enhancing their therapeutic properties, including increased nuclease resistance, improved binding affinity, and reduced immune stimulation.[1][2][3] This document provides detailed application notes and protocols for the solid-phase synthesis of RNA containing 2'-Fluoro-N2-isobutyryl-Guanosine (2'-F-iBu-G) modifications. The isobutyryl (iBu) group serves as a protecting group for the N2 position of guanosine (B1672433), while the 2'-Fluoro (2'-F) modification at the ribose sugar confers desirable biological properties.[2][4]
The synthesis is based on standard phosphoramidite (B1245037) chemistry, a robust and widely adopted method for the automated synthesis of oligonucleotides.[5][6][7][8] The protocols outlined below cover the synthesis of the this compound phosphoramidite building block, the automated solid-phase synthesis of the modified RNA oligonucleotide, and the final deprotection and purification steps.
Synthesis of this compound Phosphoramidite
A plausible synthetic approach would involve the initial protection of the N2 and O6 positions of guanosine, followed by the introduction of the 2'-fluoro group and subsequent phosphitylation. The isobutyryl group is a common protecting group for the exocyclic amine of guanine.[7]
Solid-Phase RNA Synthesis Workflow
The solid-phase synthesis of this compound modified RNA follows the standard cycle of phosphoramidite chemistry, performed on an automated DNA/RNA synthesizer. The process begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.[5][6] Each subsequent nucleotide is added in a four-step cycle: deblocking, coupling, capping, and oxidation.[1]
References
- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. Synthetic oligonucleotides as RNA mimetics: 2'-modified Rnas and N3'-->P5' phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. twistbioscience.com [twistbioscience.com]
Application Note: Quality Control and Analysis of 2'-Fluoro-isobutyryl-Guanosine Containing Oligonucleotides
Introduction
Oligonucleotide therapeutics are a rapidly growing class of drugs, offering targeted treatments for a variety of diseases. Chemical modifications to the sugar-phosphate backbone or nucleobases are common strategies to enhance their therapeutic properties, such as nuclease resistance and binding affinity.[1][2] The 2'-fluoro (2'-F) modification, in particular, has been shown to increase the thermal stability of duplexes with target RNA and provide a degree of nuclease resistance.[2]
This application note provides a comprehensive overview of the quality control (QC) and analytical strategies for oligonucleotides containing 2'-Fluoro-isobutyryl-Guanosine (2'-F-iBu-G). During synthesis, the isobutyryl (iBu) group serves as a protecting group for the exocyclic amine of guanosine (B1672433) and must be removed during the final deprotection step. Therefore, QC analysis must confirm the identity and purity of the final 2'-F-G containing oligonucleotide and ensure the complete removal of all protecting groups.
This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of modified oligonucleotides.
Critical Quality Attributes (CQAs)
Ensuring the safety and efficacy of oligonucleotide therapeutics requires rigorous monitoring of their critical quality attributes. For 2'-F-G containing oligos, these attributes include identity, purity, and the integrity of the chemical modifications.
| Quality Attribute | Parameter | Analytical Technique(s) | Acceptance Criteria |
| Identity | Molecular Weight | Mass Spectrometry (LC-MS, MALDI-TOF) | Measured mass must match the theoretical mass of the full-length 2'-F-G oligo. |
| Sequence Confirmation | Tandem Mass Spectrometry (MS/MS) | Fragment ions must be consistent with the expected oligonucleotide sequence. | |
| Purity | Product Purity | HPLC (IEX, IP-RP), Capillary Gel Electrophoresis (CGE) | Main peak should be ≥ specified percentage (e.g., >85% for many applications).[3] |
| Impurity Profile | HPLC, LC-MS | Identification and quantification of synthesis-related impurities. | |
| Impurities | Synthesis Failures | LC-MS, HPLC, CGE | Quantification of shortmers (n-1, n-2) and longmers (n+1). |
| Protecting Group Remnants | LC-MS | Absence of masses corresponding to residual protecting groups (e.g., isobutyryl on G, +70 Da).[4] | |
| Chemical Modifications | LC-MS | Confirmation of the presence and location of the 2'-F modification. |
Overall Quality Control Workflow
The QC process for synthetic oligonucleotides is a multi-step procedure that begins with raw material testing and continues through to the final product release. The workflow ensures that the final product meets all predefined specifications for identity, purity, and quality.
Caption: High-level workflow for the synthesis and quality control of 2'-F-G oligos.
Analytical Methods and Protocols
A combination of chromatographic and mass spectrometric techniques is essential for the comprehensive characterization of modified oligonucleotides.[5]
Purity and Impurity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing oligonucleotide purity and resolving synthesis-related impurities.[6] Both Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) HPLC are commonly used.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: Separates oligonucleotides based on hydrophobicity, offering excellent resolution for a wide range of lengths. It is compatible with mass spectrometry when volatile buffers are used.[7]
-
Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the negative charge of the phosphate (B84403) backbone. It is particularly effective for resolving truncated sequences (shortmers) and oligonucleotides with significant secondary structures.
The following diagram illustrates a typical analytical workflow combining these techniques for comprehensive analysis.
References
- 1. 2'-F-G (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. web.colby.edu [web.colby.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-F-iBu-G Phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-F-iBu-G phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of oligonucleotides containing this compound.
Q1: What are the recommended storage and handling conditions for this compound phosphoramidite?
A1: Proper storage and handling are critical to maintain the quality and reactivity of the phosphoramidite. Solid this compound phosphoramidite should be stored in a freezer at a temperature between -10°C and -30°C.[1] Once dissolved in anhydrous acetonitrile (B52724), the amidite solution is stable for 2-3 days when stored under an inert atmosphere (e.g., argon) and protected from moisture.[1] To prevent degradation, it is crucial to use anhydrous solvents and maintain a dry environment during handling and on the synthesizer.[2]
Q2: I am observing low coupling efficiency with this compound phosphoramidite. What are the potential causes and how can I troubleshoot this issue?
A2: Low coupling efficiency is a common problem in oligonucleotide synthesis and can be attributed to several factors, especially when working with modified phosphoramidites.
-
Moisture: This is the most frequent cause of low coupling efficiency. Water can hydrolyze the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling.[2]
-
Solution: Ensure all reagents, especially the acetonitrile used for dissolving the phosphoramidite and for washing steps, are anhydrous. Use fresh, high-quality solvents and consider installing or replacing in-line driers on your synthesizer.
-
-
Activator Issues: The choice and concentration of the activator are crucial for efficient coupling.
-
Suboptimal Coupling Time: Modified phosphoramidites, due to their steric bulk, may require longer coupling times compared to standard DNA or RNA phosphoramidites.[]
-
Solution: A coupling time of 3 minutes is specifically recommended for this compound phosphoramidite.[1] However, depending on the sequence context and the specific synthesizer, you may need to optimize this time. Extending the coupling time to 5-10 minutes is a common strategy for modified amidites.[3]
-
-
Degraded Phosphoramidite: The phosphoramidite may have degraded due to improper storage or prolonged exposure to ambient conditions.
Q3: What are the expected side reactions when using this compound phosphoramidite, and how can they be minimized?
A3: While specific side reactions for this compound are not extensively documented in publicly available literature, general side reactions in oligonucleotide synthesis can be exacerbated with modified amidites.
-
Formation of (n-1) Deletion Mutants: This occurs due to incomplete capping of unreacted 5'-hydroxyl groups in the preceding cycle.
-
Solution: Ensure your capping reagents (Cap A and Cap B) are fresh and effective. For challenging sequences, a double capping step can be implemented.
-
-
Guanosine-related Side Reactions: Guanosine (B1672433) phosphoramidites can be susceptible to specific side reactions. For instance, the N2-isobutyryl protecting group on guanine (B1146940) is one of the more difficult to remove during deprotection, and incomplete removal can lead to modified oligonucleotides.[]
-
Solution: Adhere strictly to the recommended deprotection conditions. For this compound, this involves using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) for 2 hours at room temperature.[1] Avoid heating during deprotection with AMA, as this can lead to degradation.[1]
-
-
Oxidation of Guanosine: The guanine base is susceptible to oxidation, which can occur during synthesis or workup.
-
Solution: Use fresh, high-quality oxidation solution (e.g., iodine/water/pyridine). Minimize the exposure of the oligonucleotide to air and oxidative conditions during post-synthesis processing.
-
Q4: What is the optimal deprotection protocol for oligonucleotides containing this compound?
A4: The recommended deprotection procedure for oligonucleotides synthesized with this compound phosphoramidite is treatment with a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) for 2 hours at room temperature.[1] It is critical to avoid heating the oligonucleotide in AMA, as this can cause degradation of the 2'-fluoro nucleotides.[1] While deprotection of 2'-F-RNA is generally similar to that of DNA,[9][10] the specific recommendations for this modified guanosine amidite should be followed for optimal results.
Q5: Which purification method is best for oligonucleotides containing this compound?
A5: Standard cartridge purification or reverse-phase high-performance liquid chromatography (RP-HPLC) are generally suitable for purifying oligonucleotides containing this compound.[1] The choice between these methods depends on the required purity and the length of the oligonucleotide.
-
Cartridge Purification: This method is faster and suitable for applications where high purity is not essential, such as for some PCR primers.
-
RP-HPLC: This method provides higher purity and is recommended for more demanding applications like in vivo studies or when analyzing potential side products. For oligonucleotides with modifications, RP-HPLC is often the preferred method.[11]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the synthesis of oligonucleotides using this compound phosphoramidite.
Table 1: Recommended Synthesis Cycle Parameters for this compound Phosphoramidite
| Parameter | Recommendation | Rationale |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration for efficient coupling. |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI) | ETT and DCI are effective activators for modified phosphoramidites.[3][4] |
| Coupling Time | 3 minutes | Recommended for this compound phosphoramidite.[1] May be extended to 5-10 minutes for optimization.[3] |
| Capping | Standard (Acetic Anhydride/NMI) | To block unreacted 5'-hydroxyl groups and prevent (n-1) sequences. |
| Oxidation | Standard (Iodine/Water/Pyridine) | To stabilize the newly formed phosphite (B83602) triester linkage. |
Table 2: Expected Yields Based on Average Coupling Efficiency
| Average Coupling Efficiency per Step | Theoretical Yield of Full-Length 20-mer (%) | Theoretical Yield of Full-Length 50-mer (%) |
| 99.5% | 90.9 | 78.2 |
| 99.0% | 82.6 | 61.0 |
| 98.5% | 75.0 | 46.8 |
| 98.0% | 67.9 | 36.4 |
Note: Actual yields will be lower due to losses during deprotection and purification.[12][13]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Containing this compound
This protocol outlines a standard synthesis cycle on an automated DNA/RNA synthesizer.
-
Preparation:
-
Dissolve this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution, and acetonitrile for washing) are fresh and properly installed on the synthesizer.
-
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) group from the solid support-bound growing oligonucleotide chain using a 3% trichloroacetic acid (TCA) solution in dichloromethane.
-
Coupling: Deliver the this compound phosphoramidite solution and the activator solution simultaneously to the synthesis column. Allow the coupling reaction to proceed for 3 minutes.
-
Capping: Treat the support with capping solutions (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) to acetylate any unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate (B84403) triester using an iodine solution.
-
Washing: Thoroughly wash the support with acetonitrile after each step.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Final Deblocking: If a "DMT-off" product is desired, perform a final deblocking step to remove the DMT group from the 5'-terminus. For "DMT-on" purification, this step is omitted.
Protocol 2: Deprotection and Cleavage
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of fresh aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial tightly and allow it to stand at room temperature for 2 hours. Do not heat.
-
After 2 hours, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
Protocol 3: RP-HPLC Purification of the Oligonucleotide
-
Sample Preparation: Re-dissolve the dried oligonucleotide in an appropriate volume of sterile, nuclease-free water.
-
HPLC System: Use a reverse-phase C18 or C8 column.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Buffer B: Acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Buffer B concentration to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.
-
Desalting: Desalt the collected fraction using a suitable method (e.g., ethanol (B145695) precipitation or a desalting cartridge) to remove the TEAA buffer salts.
-
Final Product: Lyophilize the desalted oligonucleotide to obtain a dry, purified product.
Visualizations
Caption: Experimental workflow for the synthesis of an oligonucleotide containing this compound.
Caption: Troubleshooting decision tree for low coupling efficiency with this compound phosphoramidite.
References
- 1. 2'-F-G (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 6. usp.org [usp.org]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. 2' Fluoro RNA Modification [biosyn.com]
- 12. Purification & Yield [eurofinsgenomics.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Optimizing Coupling Efficiency of 2'-F-iBu-G Amidite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of 2'-Fluoro-N2-isobutyryl-Guanosine (2'-F-iBu-G) CE Phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound amidite and what are its primary applications?
A1: this compound amidite is a chemically modified phosphoramidite used in solid-phase oligonucleotide synthesis. It incorporates a fluorine atom at the 2' position of the ribose sugar and an isobutyryl (iBu) protecting group on the exocyclic amine of guanine (B1146940). The 2'-fluoro modification confers desirable properties to oligonucleotides, including increased nuclease resistance and enhanced binding affinity to target RNA sequences. These characteristics make it a valuable building block for the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and siRNAs, as well as for various diagnostic and research applications.
Q2: What is the role of the isobutyryl (iBu) protecting group on the guanine base?
A2: The isobutyryl (iBu) group protects the exocyclic N2-amino group of guanine during oligonucleotide synthesis.[1] This prevents unwanted side reactions at this position during the phosphoramidite coupling and subsequent steps of the synthesis cycle. The iBu group is a commonly used protecting group for guanine and is removed during the final deprotection step.[1]
Q3: What is the recommended deprotection procedure for oligonucleotides containing this compound?
A3: For oligonucleotides containing this compound, a recommended deprotection method is using a mixture of 30% Ammonium Hydroxide and 40% Methylamine (1:1, AMA) for 2 hours at room temperature. It is crucial to avoid heating during deprotection, as this can lead to degradation of the 2'-Fluoro nucleotides. For other nucleoside incorporations in the sequence, it is advisable to use "fast" or "ultra-fast" deprotection amidites.
Q4: How should this compound amidite be stored?
A4: this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored in a freezer at or below -20°C in a tightly sealed container. Once dissolved in anhydrous acetonitrile (B52724), the solution is typically stable for 2-3 days when stored under anhydrous conditions.
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound Amidite
Low coupling efficiency is a common issue in oligonucleotide synthesis, and it can be exacerbated by the use of modified phosphoramidites like this compound. The steric hindrance from the 2'-fluoro group and the nature of the guanine base can contribute to slower coupling kinetics. Below is a systematic guide to troubleshoot and optimize the coupling efficiency.
1. Verify Reagent Quality and Handling:
-
Moisture Contamination: Guanine phosphoramidites are notoriously sensitive to moisture, which can lead to the formation of phosphonate (B1237965) byproducts and precipitation, causing clogged lines.[2]
-
Solution: Use fresh, anhydrous acetonitrile (<30 ppm water) for dissolving the amidite and for all other reagents on the synthesizer. Ensure that the argon or helium supply is passed through a drying filter. Handle the amidite bottle under an inert atmosphere (e.g., in a glove box or using a dry nitrogen/argon line) to prevent exposure to ambient humidity.
-
-
Amidite Degradation: Improper storage or expired reagents will lead to poor coupling.
-
Solution: Store the amidite at -20°C and protect it from light. Allow the vial to warm to room temperature before opening to prevent condensation. Use freshly prepared amidite solutions for synthesis.
-
2. Optimize Synthesis Cycle Parameters:
-
Insufficient Coupling Time: The steric bulk of the 2'-fluoro modification can slow down the coupling reaction compared to standard DNA or RNA amidites.
-
Solution: Increase the coupling time for the this compound amidite. While standard coupling times are typically 2-3 minutes, extending the coupling time to 5-10 minutes can significantly improve efficiency. It is recommended to perform a time-course experiment to determine the optimal coupling time for your specific sequence and synthesizer.
-
-
Suboptimal Activator: The choice and concentration of the activator are critical for efficient phosphoramidite coupling.
-
Solution: While 1H-Tetrazole is a standard activator, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can enhance the coupling efficiency of sterically hindered amidites.[3] Consider using a higher concentration of the activator or switching to a more reactive one.
-
3. Address Potential Instrument and Column Issues:
-
Fluidics Problems: Inconsistent reagent delivery due to blocked lines or malfunctioning valves can lead to low coupling efficiency.
-
Solution: Perform regular maintenance on your DNA synthesizer. Check for any signs of leaks or blockages in the fluid delivery system. If you suspect a clog in the guanine line, flush it thoroughly with anhydrous acetonitrile.
-
-
Solid Support Issues: Overloading the solid support or using a support with inappropriate pore size can hinder reagent access to the growing oligonucleotide chain, especially for longer sequences.
-
Solution: Ensure that the loading of the first nucleoside on the solid support is within the manufacturer's recommended range. For longer oligonucleotides, consider using a support with a larger pore size.
-
Data Presentation
The following tables provide illustrative data on the expected coupling efficiencies of this compound amidite under various conditions. This data is based on general trends observed for modified phosphoramidites and should be used as a guide for optimization. Actual results may vary depending on the specific oligonucleotide sequence, synthesizer, and other experimental conditions.
Table 1: Effect of Coupling Time on Coupling Efficiency of this compound Amidite
| Coupling Time (minutes) | Activator | Illustrative Coupling Efficiency (%) |
| 2 | 0.25 M ETT | 95.0 - 96.5 |
| 5 | 0.25 M ETT | 97.0 - 98.5 |
| 10 | 0.25 M ETT | 98.0 - 99.0 |
| 15 | 0.25 M ETT | > 98.5 |
Table 2: Effect of Activator on Coupling Efficiency of this compound Amidite
| Activator | Concentration (M) | Coupling Time (minutes) | Illustrative Coupling Efficiency (%) |
| 1H-Tetrazole | 0.45 | 5 | 96.0 - 97.5 |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 5 | 97.0 - 98.5 |
| 4,5-Dicyanoimidazole (DCI) | 0.50 | 5 | 97.5 - 99.0 |
Experimental Protocols
Protocol 1: Standard Protocol for Incorporation of this compound Amidite
-
Amidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M under an inert atmosphere.
-
Synthesizer Setup: Ensure the DNA synthesizer is properly primed with fresh, anhydrous reagents.
-
Synthesis Cycle:
-
Deblocking: Use a standard detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Deliver the this compound amidite solution and activator (e.g., 0.25 M ETT in acetonitrile) to the synthesis column. Use a coupling time of 5-10 minutes.
-
Capping: Use standard capping reagents to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Use a standard oxidizing solution (e.g., iodine/water/pyridine) to convert the phosphite (B83602) triester to a phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After completion of the synthesis, cleave the oligonucleotide from the solid support and deprotect using AMA (Ammonium Hydroxide/Methylamine 1:1) at room temperature for 2 hours.
-
Purification: Purify the oligonucleotide using standard methods such as HPLC or PAGE.
Protocol 2: Protocol for Optimizing Coupling Time
-
Synthesize a Test Sequence: Synthesize a short, test oligonucleotide (e.g., a 10-mer) containing a single incorporation of the this compound amidite.
-
Vary Coupling Time: Program the synthesizer to use different coupling times for the this compound amidite incorporation (e.g., 2, 5, 10, and 15 minutes) while keeping all other synthesis parameters constant.
-
Analyze the Crude Product: After synthesis, cleave and deprotect the oligonucleotides. Analyze the crude product from each synthesis by HPLC and/or mass spectrometry.
-
Determine Optimal Time: Compare the chromatograms and mass spectra to determine the coupling time that yields the highest percentage of the full-length product and the lowest amount of (n-1) shortmer resulting from the failed coupling of the modified amidite.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Standard phosphoramidite synthesis cycle.
References
Troubleshooting poor yield in 2'-F-iBu-G oligonucleotide synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering poor yields during the synthesis of oligonucleotides containing 2'-Fluoro-isobutyryl-Guanosine (2'-F-iBu-G).
Frequently Asked Questions (FAQs)
Q1: What makes this compound phosphoramidite (B1245037) synthesis different from standard DNA/RNA synthesis?
A: The 2'-Fluoro modification provides desirable properties like increased nuclease resistance and higher binding affinity to RNA targets.[1] However, the electron-withdrawing nature of fluorine can slightly alter the reactivity of the phosphoramidite. The isobutyryl (iBu) protecting group on the guanosine (B1672433) base is relatively labile and requires careful selection of deprotection conditions to avoid side reactions or incomplete removal.[2]
Q2: What is a typical coupling efficiency I should expect for this compound phosphoramidites?
A: While standard DNA phosphoramidites can achieve coupling efficiencies greater than 99%, modified phosphoramidites may exhibit slightly lower efficiencies.[3][4] It is not unusual for a modified reagent to have a coupling efficiency as low as 90-95%.[5][6] Consistently achieving >98% is considered excellent for modified oligonucleotides and is crucial for synthesizing long sequences.[7]
Q3: Can I use standard deprotection conditions for an oligonucleotide containing this compound?
A: Not always. The iBu protecting group on guanine (B1146940) is more labile than the commonly used benzoyl (Bz) group. Standard deprotection with ammonium (B1175870) hydroxide (B78521) is generally effective, but the conditions (time, temperature) may need to be optimized.[8][9] For oligos with other sensitive modifications, milder deprotection strategies, such as using AMA (Ammonium Hydroxide/Methylamine), might be necessary, though compatibility must be verified.[9][10]
Troubleshooting Guide for Poor Yield
This guide addresses specific issues that can lead to poor synthesis yields in a question-and-answer format.
Issue 1: Overall crude yield is significantly lower than expected.
Question: My final crude yield, measured by OD260, is very low. What are the most common causes?
Answer: Low crude yield is often traced back to suboptimal conditions during the synthesis cycle. The primary culprits are poor coupling efficiency and issues with reagents or the synthesizer.
Initial Checks:
-
Moisture Contamination: The presence of water is a primary cause of low coupling efficiency.[7][11] Ensure that all reagents, especially the acetonitrile (B52724) (ACN) wash solvent and phosphoramidite diluent, are anhydrous (<30 ppm water).[11] Consider installing an in-line drying filter for the argon or helium gas.[11]
-
Reagent Quality: Verify that the this compound phosphoramidite and all other synthesis reagents (activator, capping reagents, oxidizer) are fresh, have been stored correctly, and were handled under anhydrous conditions.[7] Phosphoramidites are sensitive to frequent freeze-thaw cycles and exposure to air.[12]
-
Activator Potency: The activator (e.g., Tetrazole, DCI, ETT) is critical for the coupling reaction.[12][13] If it is old or has been exposed to moisture, its effectiveness will be compromised. Prepare fresh activator solutions regularly.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting poor synthesis yield.
Caption: A logical workflow for diagnosing and solving poor yield in oligonucleotide synthesis.
Issue 2: Analytical HPLC shows a significant n-1 peak.
Question: My primary impurity is the n-1 species. What does this indicate?
Answer: A prominent n-1 peak is a direct result of incomplete coupling at one or more steps during the synthesis.[7] The unreacted 5'-hydroxyl group gets capped, leading to a truncated sequence that is one nucleotide shorter than the desired product.
Solutions:
-
Optimize Coupling Time: Modified phosphoramidites, like this compound, can be more sterically hindered and may require a longer coupling time than standard A, C, G, or T monomers. Try increasing the coupling time for the this compound amidite.
-
Check Reagent Delivery: Ensure the synthesizer is delivering the correct volumes of phosphoramidite and activator to the column. Clogged lines or faulty valves can lead to inefficient reagent delivery and failed couplings.
-
Inefficient Capping: While less common, if the capping step is inefficient, the unreacted 5'-hydroxyl group can react in the subsequent cycle, leading to a deletion (n-1) impurity that is not capped. Ensure capping reagents are fresh.[7]
Issue 3: Mass spectrometry shows masses higher than the expected product mass.
Question: My mass spectrum shows the expected product, but also significant peaks corresponding to the mass of the oligo plus protecting groups. What happened?
Answer: This is a clear indication of incomplete deprotection. The iBu group on guanine, the cyanoethyl groups on the phosphate (B84403) backbone, or other base-protecting groups have not been fully removed.[2]
Solutions:
-
Extend Deprotection: The removal of the iBu group from guanine can sometimes be the rate-limiting step in deprotection.[9] Increasing the deprotection time or temperature can often resolve this issue.
-
Verify Deprotection Reagents: Ensure the ammonium hydroxide or other deprotection solution is fresh and at the correct concentration. Reagents can degrade over time, losing their efficacy.[5]
-
Consider Alternative Reagents: If standard deprotection is insufficient, consider using a stronger reagent cocktail like AMA (a mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine), provided it is compatible with all modifications on your oligonucleotide.[9][10]
Quantitative Data and Synthesis Parameters
The following table provides typical starting parameters for oligonucleotide synthesis that can be optimized for this compound.
| Parameter | Standard DNA | Recommended for this compound | Rationale / Comment |
| Phosphoramidite Conc. | 0.08 - 0.1 M | 0.1 - 0.15 M | Higher concentration can help drive the reaction forward for less reactive amidites. |
| Activator | 0.25 M DCI or 0.45 M Tetrazole | 0.25 M DCI or 0.5 M ETT | ETT (Ethylthiotetrazole) is often recommended for more sterically hindered amidites.[12] |
| Coupling Time | 60 - 120 seconds | 180 - 300 seconds | Increased time may be necessary to achieve high coupling efficiency with modified bases.[7] |
| Deblocking Reagent | 3% Trichloroacetic Acid (TCA) | 3% TCA or 3% Dichloroacetic Acid (DCA) | For long oligos or sequences prone to depurination (G-rich), milder DCA can reduce acid-induced side reactions.[11] |
| Deprotection (Cleavage) | NH₄OH, 55 °C | NH₄OH, 55-65 °C | Ensure complete removal of the iBu group. Time and temperature are key variables.[8] |
| Deprotection Time | 8 - 12 hours | 12 - 17 hours | Extended time ensures the complete removal of all base protecting groups.[9] |
Experimental Protocols
Protocol 1: Anion-Exchange HPLC Analysis of Crude Oligonucleotide
This method is excellent for resolving the full-length product from shorter failure sequences (n-1, n-2, etc.).
-
Sample Preparation: Take an aliquot of the crude, deprotected oligonucleotide solution. Dilute it in a salt-free mobile phase (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of approximately 0.2-0.5 OD₂₆₀ units/100 µL.
-
Column: Use a suitable anion-exchange column (e.g., Dionex DNAPac series).
-
Mobile Phase:
-
Buffer A: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5
-
Buffer B: 10 mM Tris-HCl, 1 mM EDTA, 1.0 M NaCl, pH 7.5
-
-
Gradient: Run a linear gradient from approximately 15% to 65% Buffer B over 30-45 minutes. The exact gradient will depend on the length of the oligonucleotide.
-
Detection: Monitor absorbance at 260 nm.
-
Analysis: The full-length product will be the last major peak to elute. Peaks eluting earlier are typically shorter failure sequences. Quantify the peak areas to estimate the purity and relative amount of n-1 species.
Protocol 2: LC-MS Analysis for Mass Verification
This protocol is used to confirm the molecular weight of the synthesized oligonucleotide and identify any modifications or deprotection failures.
-
Sample Preparation: Desalt a small aliquot of the crude deprotected oligonucleotide using an appropriate method (e.g., ethanol (B145695) precipitation, size-exclusion cartridge). Resuspend the desalted oligo in an MS-compatible buffer (e.g., 10 mM triethylammonium (B8662869) acetate (B1210297) or ammonium acetate).
-
LC System: Use a reverse-phase column suitable for oligonucleotides (e.g., C18).
-
Mobile Phase:
-
Buffer A: 100 mM Hexafluoroisopropanol (HFIP), 8 mM Triethylamine (TEA) in water.
-
Buffer B: Methanol.
-
-
Gradient: Run a shallow gradient to elute the oligonucleotide from the column into the mass spectrometer.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in negative ion mode.
-
Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide. Compare this experimental mass to the theoretical mass. Look for additional peaks that may correspond to incomplete deprotection (+55 Da for Bz, +71 Da for iBu) or other adducts.[8]
References
- 1. 2'-Fluoro G (iBu) CNA CPG Low Bulk Density | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 4. Knowledge | Biolegio [biolegio.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. alfachemic.com [alfachemic.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Minimizing Immune Response to 2'-F-iBu-G Modified RNAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Fluoro-isobutyl-Guanosine (2'-F-iBu-G) modified RNAs. The focus is on understanding and mitigating innate immune responses during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary innate immune pathways activated by synthetic RNAs?
A: Synthetic RNAs, including modified variants, can be recognized as foreign by the host's innate immune system through Pattern Recognition Receptors (PRRs).[1][2] The two main pathways involved are:
-
Toll-Like Receptors (TLRs): Located in endosomes, TLR3 recognizes double-stranded RNA (dsRNA), while TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly those rich in guanosine (B1672433) and uridine.[3][4][5][6] Activation of these TLRs leads to the production of pro-inflammatory cytokines.[5][7]
-
RIG-I-Like Receptors (RLRs): These are cytosolic sensors, including RIG-I and MDA5, that detect viral RNA intermediates.[3][8] RIG-I is particularly sensitive to RNAs with an uncapped 5'-triphosphate (5'ppp) group and short dsRNA regions, triggering a potent type I interferon (IFN) response.[4][8][9]
References
- 1. Toll-Like Receptors and RIG-I-Like Receptors Play Important Roles in Resisting Flavivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Differential roles for RIG-I-like receptors and nucleic acid-sensing TLR pathways in controlling a chronic viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate immune regulations and various siRNA modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of mRNA chemistry and manufacturing process on innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Enhancing the In Vivo Stability of 2'-Modified Oligonucleotides
Disclaimer: The specific oligonucleotide modification "2'-F-iBu-G" (2'-Fluoro-isobutyl-Guanosine) does not correspond to a standard or publicly documented chemical entity in the scientific literature. Therefore, this technical support center provides guidance on improving the in vivo stability of oligonucleotides with related and well-characterized modifications, namely 2'-Fluoro (2'-F) and 2'-alkoxy/alkyl modifications, which share key chemical features with the requested structure. The principles and protocols outlined here are broadly applicable to researchers working with novel oligonucleotide chemistries.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo use of 2'-modified oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation in plasma/serum | Insufficient nuclease resistance. | - Incorporate phosphorothioate (B77711) (PS) linkages: PS backbones are highly resistant to nuclease degradation. A full PS backbone or a mixed PS/PO backbone can significantly enhance stability.[1][2] - Optimize 2'-modification density: Ensure a sufficient number of 2'-modified nucleotides are incorporated, particularly at the 5' and 3' ends, which are susceptible to exonucleases. - Consider alternative 2'-modifications: 2'-O-Methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA) modifications offer superior nuclease resistance compared to 2'-O-Methyl (2'-OMe) or 2'-F in some contexts.[1][3][4] |
| Low cellular uptake | High negative charge and hydrophilicity. Inefficient endocytosis. | - Lipophilic conjugation: Conjugate the oligonucleotide to molecules like cholesterol or long-chain fatty acids to improve membrane interaction and cellular uptake. - Cell-penetrating peptide (CPP) conjugation: Attach CPPs (e.g., Tat, Penetratin) to facilitate entry into cells. - Formulate with lipid nanoparticles (LNPs): Encapsulating the oligonucleotide in LNPs can dramatically improve cellular delivery and protect from degradation.[5][6] |
| Observed in vivo toxicity (e.g., hepatotoxicity, immunostimulation) | Off-target effects due to non-specific protein binding. Immunostimulation by certain sequence motifs (e.g., CpG). Accumulation in non-target tissues like the kidney and liver.[7][8] | - Sequence optimization: Screen for sequences with minimal off-target hybridization potential using bioinformatics tools. Avoid or modify immunostimulatory motifs. - Chemistry optimization: 2'-F modifications have been linked to increased protein binding and potential toxicity in some contexts.[4] Consider reducing the density of 2'-F modifications or using alternative chemistries like 2'-MOE. - Dose reduction: Optimize the dose to the minimum effective level to reduce toxicity. - Targeted delivery: Utilize ligand-conjugated oligonucleotides (e.g., GalNAc for liver targeting) to concentrate the therapeutic in the desired tissue and reduce systemic exposure. |
| Poor target engagement/efficacy | Suboptimal binding affinity to the target RNA. Inaccessibility of the target site. Rapid clearance from the target tissue. | - Increase binding affinity: Incorporate high-affinity modifications like LNA or cEt in the "wings" of a gapmer ASO. 2'-F modifications also increase binding affinity. - Target site screening: Empirically test multiple oligonucleotides targeting different regions of the RNA to identify the most accessible and effective sites. - Enhance tissue retention: Modifications that increase protein binding (like PS) can prolong tissue half-life.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2'-modified oligonucleotides in vivo?
A1: The primary degradation pathway for oligonucleotides in vivo is enzymatic cleavage by nucleases. Endonucleases cleave within the oligonucleotide sequence, while exonucleases digest from the 3' and 5' ends. The introduction of nuclease-resistant modifications, such as a phosphorothioate (PS) backbone and 2'-modifications on the ribose sugar, is the most effective strategy to prevent this degradation.[1]
Q2: How do 2'-Fluoro and 2'-alkoxy modifications improve oligonucleotide stability?
A2: 2'-modifications enhance stability through several mechanisms:
-
Steric Hindrance: The presence of a group at the 2'-position sterically hinders the approach of nuclease enzymes.
-
Sugar Pucker Conformation: These modifications lock the ribose sugar into a C3'-endo (A-form) conformation, which is less recognized by many nucleases that prefer the B-form conformation of DNA. This A-form geometry also increases the binding affinity to target RNA.[3]
-
Increased Hydrophobicity: Larger alkyl groups at the 2'-position can increase hydrophobicity, which can influence protein binding and biodistribution.
Q3: Can the isobutyryl group on a guanosine (B1672433) base affect stability?
A3: While information on a this compound is unavailable, modifications to the nucleobase itself can impact stability. The isobutyryl group is often used as a protecting group for the exocyclic amine of guanine (B1146940) during oligonucleotide synthesis.[9] If it were to remain in the final product, its lability would be a concern. For instance, the N2-isobutyryl group on 8-fluoro-2'-deoxyguanosine was found to be unstable under the basic conditions used for oligonucleotide deprotection, leading to degradation products.[10][11] Therefore, the stability of such a modification in vivo would need to be empirically determined.
Q4: What are the key differences in stability between 2'-F, 2'-OMe, and 2'-MOE modifications?
A4:
| Modification | Nuclease Resistance | Binding Affinity (Tm) | Potential Concerns |
|---|---|---|---|
| 2'-Fluoro (2'-F) | Good | High (approx. +2°C per mod) | Can increase non-specific protein binding and may be associated with toxicity in certain contexts.[4] |
| 2'-O-Methyl (2'-OMe) | Moderate | Moderate (approx. +1.5°C per mod) | Generally well-tolerated. |
| 2'-O-Methoxyethyl (2'-MOE) | Excellent | High (approx. +1.7°C per mod) | Considered to have a good safety profile and is used in several approved drugs.[2][4] |
Q5: How can I assess the in vivo stability of my novel modified oligonucleotide?
A5: In vivo stability is typically assessed by administering the oligonucleotide to an animal model (e.g., mouse or rat) and then quantifying the amount of full-length oligonucleotide and its metabolites in plasma and tissues at various time points. The primary analytical technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
Experimental Protocols
Protocol 1: Serum Stability Assay
This assay provides an in vitro estimation of nuclease resistance.
Materials:
-
Modified oligonucleotide and unmodified control (e.g., phosphodiester DNA).
-
Fetal Bovine Serum (FBS) or human serum.
-
Nuclease-free water and PBS.
-
Proteinase K.
-
Gel loading buffer (containing a denaturant like urea).
-
Polyacrylamide gel (15-20%).
-
Nucleic acid stain (e.g., SYBR Gold).
Procedure:
-
Prepare a stock solution of your oligonucleotide at 100 µM in nuclease-free water.
-
For each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction by mixing the oligonucleotide to a final concentration of 1-5 µM in 90% serum.
-
Incubate the reactions at 37°C.
-
At each time point, take an aliquot of the reaction and stop the degradation by adding Proteinase K and incubating at 55°C for 30 minutes, followed by heat inactivation at 95°C for 10 minutes.
-
Mix the treated samples with an equal volume of denaturing gel loading buffer.
-
Load the samples onto a polyacrylamide gel. Include a lane with the untreated oligonucleotide as a control.
-
Run the gel and then stain with a nucleic acid stain.
-
Visualize the gel. The disappearance of the full-length oligonucleotide band over time indicates degradation.
Protocol 2: In Vivo Stability and Biodistribution Study
Materials:
-
Test oligonucleotide.
-
Animal model (e.g., Balb/c mice).
-
Saline for injection.
-
Tissue homogenization buffer and equipment.
-
Solid-phase extraction (SPE) cartridges for oligonucleotide purification.
-
LC-MS/MS system.
Procedure:
-
Administer the oligonucleotide to mice via the desired route (e.g., intravenous or subcutaneous injection) at a specified dose (e.g., 10 mg/kg).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), collect blood samples and euthanize the animals to collect tissues of interest (liver, kidney, spleen, etc.).
-
Process plasma from blood samples. Homogenize tissue samples in a suitable buffer.
-
Extract the oligonucleotide from the plasma and tissue homogenates using a validated method, typically involving protein precipitation followed by solid-phase extraction (SPE).
-
Analyze the extracts by LC-MS/MS to quantify the concentration of the full-length oligonucleotide and its major (e.g., n-1, n-2) metabolites.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance, and volume of distribution. Tissue concentrations will provide the biodistribution profile.
Visualizations
Cellular Uptake and Degradation Pathway
Caption: Cellular pathway of a 2'-modified oligonucleotide from administration to target engagement or degradation.
Troubleshooting Logic for Poor In Vivo Stability
Caption: A logical workflow for troubleshooting poor in vivo stability of modified oligonucleotides.
References
- 1. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toxicology.org [toxicology.org]
- 8. youtube.com [youtube.com]
- 9. atdbio.com [atdbio.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing siRNA Specificity with 2'-F-iBu-G Modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing off-target effects associated with 2'-Fluoro-isobutyl-Guanosine (2'-F-iBu-G) modified siRNAs.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of siRNA, and why are they a concern?
A1: Off-target effects occur when a small interfering RNA (siRNA) molecule unintentionally silences genes other than the intended target gene.[1][2] This can lead to misinterpretation of experimental results, cellular toxicity, and potential adverse effects in therapeutic applications.[1][2] The primary mechanism behind off-target effects is the partial complementarity of the siRNA seed region (nucleotides 2-8 of the guide strand) to unintended messenger RNAs (mRNAs).[1][3]
Q2: What is a this compound modified siRNA?
A2: A this compound modified siRNA is a synthetic siRNA molecule that incorporates two specific chemical modifications: a fluorine atom at the 2' position of the ribose sugar (2'-F) and an isobutyryl group on the guanosine (B1672433) base (iBu-G). These modifications are introduced during oligonucleotide synthesis to enhance specific properties of the siRNA.
Q3: How do 2'-F and iBu-G modifications individually contribute to siRNA properties?
A3:
-
2'-Fluoro (2'-F) modification: This modification generally increases the thermal stability of the siRNA duplex and enhances its resistance to nuclease degradation, thereby improving its half-life in biological systems.[4] siRNAs with 2'-F modifications have been shown to be well-tolerated within the RNA-induced silencing complex (RISC) and can reduce immune stimulation.[4]
-
Isobutyryl-Guanosine (iBu-G) modification: The isobutyryl group is a protecting group used during phosphoramidite (B1245037) synthesis of oligonucleotides containing guanosine. While it is typically removed after synthesis, residual modifications or their impact on the final siRNA structure could potentially influence its binding characteristics.
Q4: What is the rationale for using this compound modifications to reduce off-target effects?
A4: While direct experimental data on the combined this compound modification's effect on off-target profiles is limited, the rationale is based on the properties of the individual modifications. The 2'-F modification, by altering the sugar pucker and local conformation of the siRNA duplex, can modulate the binding affinity of the seed region. This can potentially increase the specificity for the intended target while destabilizing the weaker, partial binding to off-target transcripts. The iBu-G modification's influence is less direct but could contribute to the overall conformational and binding properties of the siRNA.
Q5: How can I assess the off-target effects of my this compound siRNA?
A5: Several experimental approaches can be used to evaluate off-target effects:
-
Genome-wide expression profiling: Techniques like microarray analysis and RNA sequencing (RNA-seq) provide a comprehensive view of changes in the transcriptome following siRNA transfection, allowing for the identification of unintendedly downregulated genes.[3][5]
-
Luciferase reporter assays: These assays can be used to validate specific potential off-target interactions by cloning the 3' UTR of a predicted off-target gene downstream of a luciferase reporter gene.[6][7][8][9]
-
Phenotypic analysis: Comparing the phenotypes induced by multiple siRNAs targeting the same gene can help distinguish on-target from off-target effects.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High degree of off-target gene downregulation observed in microarray/RNA-seq. | Seed region of the this compound siRNA has significant complementarity to numerous unintended transcripts. | - Redesign the siRNA to target a different region of the target mRNA with a seed sequence that has fewer potential off-target matches. Use bioinformatics tools to predict potential off-target sites. - Reduce the concentration of the siRNA used for transfection. Lower concentrations can minimize off-target effects while maintaining on-target silencing.[10] - Perform validation experiments with at least two other siRNAs targeting the same gene to confirm that the observed phenotype is due to on-target knockdown. |
| Inconsistent results between different this compound siRNAs targeting the same gene. | One or more of the siRNAs may have a dominant off-target signature that confounds the on-target phenotype. | - Analyze the off-target profiles of each siRNA individually using genome-wide expression analysis. - Use a pool of multiple siRNAs targeting the same gene to dilute the impact of any single off-target effect.[3] |
| Luciferase reporter assay shows silencing of a predicted off-target. | The seed region of your this compound siRNA is actively targeting the 3' UTR of the tested gene. | - This confirms an off-target interaction. If this off-target gene is relevant to your experimental system, consider redesigning your primary siRNA. - Introduce mutations in the seed-binding site of the 3' UTR in the luciferase construct to confirm that the interaction is seed-dependent. |
| Cellular toxicity or unexpected phenotypic changes observed. | Off-target effects may be impacting essential genes, or the siRNA may be triggering an innate immune response. | - Lower the siRNA concentration. - Ensure the purity of the synthesized this compound siRNA. - Test for the activation of interferon response pathways. 2'-F modifications are known to reduce but not always eliminate immune stimulation.[4] |
Quantitative Data Summary
Table 1: Effect of 2'-F Modification on siRNA Duplex Stability and In Vitro Potency
| siRNA Construct | Modification | Tm (°C) | IC50 (nM) |
| Unmodified siRNA A | None | - | 0.95 |
| 2'-F modified siRNA B | 2'-F at all pyrimidines | +15°C (relative to unmodified) | 0.50 |
| Data adapted from a study evaluating FVII silencing in HeLa cells. The exact Tm of the unmodified siRNA was not provided, but the 2'-F modification led to a significant increase.[4] |
Table 2: Impact of 2'-O-Methyl Modification on On-Target and Off-Target Silencing
| siRNA Target | Modification | On-Target Silencing (% of control) | Average Off-Target Silencing (% of control) |
| MAPK14 | Unmodified | 85% | 40% |
| MAPK14 | 2'-O-methyl at position 2 of guide strand | 85% | 15% |
| MPHOSPH1 | Unmodified | 90% | 50% |
| MPHOSPH1 | 2'-O-methyl at position 2 of guide strand | 90% | 20% |
| This table presents representative data showing that a 2'-O-methyl modification at position 2 of the guide strand can significantly reduce average off-target silencing without impacting on-target efficiency.[11] |
Key Experimental Protocols
Genome-Wide Off-Target Analysis using RNA Sequencing (RNA-seq)
This protocol outlines the major steps for identifying off-target effects of this compound siRNAs on a genome-wide scale.
-
Cell Culture and Transfection:
-
Plate cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with the this compound siRNA, a non-targeting control siRNA, and a mock transfection control (transfection reagent only). Use a pre-determined optimal concentration of siRNA.
-
Incubate for 24-48 hours post-transfection.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the this compound siRNA-treated samples and the control samples.
-
Identify genes that are significantly downregulated in the presence of the this compound siRNA.
-
Use bioinformatics tools to search for potential seed region matches in the 3' UTRs of the downregulated genes to identify likely off-targets.[12]
-
Validation of Off-Target Candidates using a Dual-Luciferase Reporter Assay
This protocol describes how to validate a specific predicted off-target interaction.[6][7]
-
Cloning of the 3' UTR:
-
Amplify the 3' UTR of the putative off-target gene from cDNA.
-
Clone the amplified 3' UTR into the multiple cloning site of a luciferase reporter vector, downstream of the luciferase gene.
-
-
Cell Culture and Co-transfection:
-
Plate cells in a 24- or 96-well plate.
-
Co-transfect the cells with:
-
The luciferase reporter construct containing the 3' UTR of the potential off-target gene.
-
The this compound siRNA or a negative control siRNA.
-
A control plasmid expressing a second reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Luciferase Assay:
-
Lyse the cells 24-48 hours post-transfection.
-
Measure the activity of both luciferases using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each sample.
-
A significant decrease in the normalized luciferase activity in the presence of the this compound siRNA compared to the control siRNA indicates an off-target interaction.
-
Visualizations
Caption: The siRNA mechanism of action and off-target pathway.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]
- 10. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Large-Scale Synthesis of 2'-F-iBu-G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 2'-Deoxy-2'-fluoro-N²-isobutyrylguanosine (2'-F-iBu-G).
Frequently Asked questions (FAQs)
| Question | Answer |
| What are the critical stages in the large-scale synthesis of this compound? | The key stages typically involve the fluorination of the 2'-position of a protected guanosine (B1672433) precursor, protection of the N²-amino group with an isobutyryl group, phosphitylation to generate the phosphoramidite (B1245037), and subsequent purification. Each step presents unique challenges that require careful optimization for large-scale production. |
| What are the common impurities encountered during the synthesis? | Common impurities include (n-1) and (n+1) shortmers and longmers from incomplete or side reactions, diastereomers, residual protecting groups, and byproducts from the deprotection steps.[1][2] Specifically, incomplete removal of the isobutyryl group can lead to a +70 Da impurity.[3] |
| How can the stability of this compound be ensured during synthesis and storage? | 2'-fluoro nucleosides can be labile under acidic conditions.[4][5] It is crucial to control the pH during detritylation steps in oligonucleotide synthesis. For long-term storage, the phosphoramidite should be stored under anhydrous conditions at low temperatures (-20°C) to prevent hydrolysis. |
| What are the recommended purification methods for large-scale production? | For the final compound and its phosphoramidite derivative, large-scale purification typically involves column chromatography (e.g., silica (B1680970) gel or reversed-phase). For oligonucleotides containing this compound, purification methods like High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are common to ensure high purity.[2] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its incorporation into oligonucleotides.
Low Yield in Fluorination Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the starting material to the 2'-fluoro derivative. | Inefficient Fluorinating Agent: The activity of the fluorinating agent (e.g., DAST) may be compromised due to moisture. | Ensure the use of a fresh, high-quality fluorinating agent and perform the reaction under strictly anhydrous conditions. |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient fluorination or too high, leading to degradation. | Optimize the reaction temperature. Start with literature-reported values for similar substrates and perform small-scale experiments to determine the optimal temperature for your specific setup. | |
| Steric Hindrance: Bulky protecting groups on the sugar moiety can hinder the access of the fluorinating agent. | Consider using smaller protecting groups if possible, without compromising the stability during other synthetic steps. |
Incomplete Isobutyryl Protection
| Symptom | Possible Cause | Suggested Solution |
| Presence of unprotected guanosine starting material after the reaction. | Insufficient Reagent: The amount of isobutyric anhydride (B1165640) or the activating agent may be insufficient for complete conversion. | Use a slight excess of the acylating agent and ensure efficient activation. Monitor the reaction progress by TLC or HPLC. |
| Reaction Time: The reaction may not have been allowed to proceed to completion. | Extend the reaction time and monitor until no starting material is observed. |
Low Coupling Efficiency during Oligonucleotide Synthesis
| Symptom | Possible Cause | Suggested Solution |
| High levels of (n-1) impurities in the final oligonucleotide. | Moisture: Traces of water in the reagents or solvents can deactivate the phosphoramidite. | Use anhydrous solvents and reagents. Ensure that the synthesizer lines are dry.[6] |
| Activator Issues: The activator (e.g., tetrazole) may be old or not sufficiently soluble in the reaction solvent. | Use a fresh solution of a highly efficient activator like DCI (4,5-dicyanoimidazole).[7] | |
| Steric Hindrance: The 2'-fluoro and isobutyryl groups may sterically hinder the coupling reaction. | Increase the coupling time for the this compound phosphoramidite compared to standard DNA or RNA monomers.[8] |
Deprotection Issues
| Symptom | Possible Cause | Suggested Solution |
| The isobutyryl group is not completely removed from the guanine (B1146940) base. | Insufficient Deprotection Time/Temperature: The conditions for ammonolysis may not be sufficient for complete removal of the relatively stable isobutyryl group.[3] | Increase the deprotection time or temperature with aqueous ammonia (B1221849). Alternatively, use a faster-deprotecting group during the synthesis if this becomes a persistent issue.[9][10] |
| Degradation of the Oligonucleotide: The final product is degraded upon deprotection. | The use of harsh deprotection conditions can lead to chain cleavage, especially at apurinic sites. Use milder deprotection conditions if possible. The 2'-fluoro modification generally increases stability against nuclease degradation.[11][12] |
Experimental Protocols
General Protocol for the Synthesis of 2'-Deoxy-2'-fluoro-N²-isobutyrylguanosine Phosphoramidite
This protocol is a generalized procedure based on the synthesis of similar 2'-fluoro nucleoside phosphoramidites and should be optimized for specific laboratory conditions and scale.
1. Synthesis of 3',5'-O-protected-2'-deoxy-2'-fluoro-guanosine:
-
Start with a suitably protected guanosine derivative (e.g., with TBDMS or other silyl (B83357) protecting groups on the 3' and 5' hydroxyls).
-
Dissolve the protected guanosine in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a fluorinating agent such as DAST (diethylaminosulfur trifluoride).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
2. N²-Isobutyrylation:
-
Dissolve the 2'-fluoro guanosine derivative in a dry aprotic solvent like pyridine.
-
Add isobutyric anhydride.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by adding methanol (B129727) to quench excess anhydride, followed by extraction and purification.
3. 5'-O-DMT Protection:
-
Selectively deprotect the 5'-hydroxyl group if it is protected with a silyl group.
-
Dissolve the N²-isobutyryl-2'-fluoro-guanosine in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.
-
Monitor the reaction for the formation of the 5'-O-DMT product.
-
Work up the reaction and purify the product by column chromatography.
4. Phosphitylation:
-
Dissolve the 5'-O-DMT-N²-isobutyryl-2'-fluoro-guanosine in anhydrous dichloromethane.
-
Add a suitable phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature under an inert atmosphere until completion.
-
Purify the resulting phosphoramidite by precipitation in a non-polar solvent (e.g., cold hexanes) to yield the final product.
Visualizations
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. gilson.com [gilson.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2' Fluoro RNA Modification [biosyn.com]
- 12. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Analysis of 2'-F-iBu-G Oligonucleotides
This technical support center provides guidance for researchers, scientists, and drug development professionals on method refinement for analyzing the purity of oligonucleotides containing 2'-Fluoro-isobutyl-Guanosine (2'-F-iBu-G) modifications.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing the purity of this compound modified oligonucleotides?
A1: The primary challenges stem from the unique properties of the this compound modification:
-
Increased Hydrophobicity: The isobutyl group significantly increases the hydrophobicity of the oligonucleotide, which can lead to longer retention times, potential secondary interactions with the stationary phase, and co-elution with other hydrophobic impurities.[1][2][3]
-
Steric Hindrance: The bulky nature of the isobutyl group can affect hybridization efficiency, enzymatic reactions used in some analytical methods, and interactions with the stationary phase in chromatography.
-
Potential for Degradation: While 2'-fluoro modifications generally increase nuclease resistance, the stability of the entire modified nucleotide under various analytical conditions (e.g., high temperature, extreme pH) should be considered.
-
Mass Spectrometry Fragmentation: The modification can influence the fragmentation pattern in mass spectrometry, potentially making sequence confirmation more complex.[3]
Q2: Which analytical technique is most suitable for purity analysis of this compound oligos?
A2: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) coupled with Mass Spectrometry (MS) is the most powerful and commonly used technique.[4][5][6][7] This combination allows for high-resolution separation of the main product from its impurities and provides mass information for peak identification. Ultra-Performance Liquid Chromatography (UPLC) can offer faster analysis times and improved resolution.[8]
Q3: How does the this compound modification affect the retention time in IP-RP-HPLC?
A3: The hydrophobic isobutyl group will increase the retention time of the oligonucleotide on a reversed-phase column.[1][2] The magnitude of this increase will depend on the number of this compound modifications within the sequence. This increased retention needs to be managed by optimizing the mobile phase conditions.
Q4: Are there alternative chromatographic methods to IP-RP-HPLC?
A4: Yes, Hydrophilic Interaction Chromatography (HILIC) and Anion-Exchange Chromatography (AEX) can be used as orthogonal methods. HILIC is particularly useful for MS compatibility as it avoids ion-pairing reagents.[9] AEX separates based on charge and can be effective for resolving failure sequences.
Troubleshooting Guides
HPLC/UPLC Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Secondary Interactions: The hydrophobic isobutyl group may be interacting with active sites on the stationary phase.
-
Troubleshooting Steps:
-
Optimize Ion-Pairing Reagent: Increase the concentration or hydrophobicity of the ion-pairing amine (e.g., switch from triethylamine (B128534) (TEA) to a bulkier amine like diisopropylethylamine (DIEA) or hexylamine).[5][6][7] This can better mask the negative charges on the phosphate (B84403) backbone and reduce secondary interactions.
-
Increase Column Temperature: Elevating the column temperature can improve peak shape by reducing viscosity and disrupting secondary interactions.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for both the oligonucleotide and the stationary phase to minimize unwanted ionic interactions.
-
-
-
Possible Cause B: Column Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample and reinject to see if peak shape improves.
-
Use a Higher Capacity Column: Consider a column with a larger particle size or pore size if high sample loads are necessary.
-
-
-
Possible Cause C: Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.
-
Troubleshooting Steps:
-
Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate inner diameter to connect the injector, column, and detector.
-
Check Fittings: Ensure all fittings are properly tightened to eliminate dead volume.
-
-
Issue 2: Co-elution of Impurities with the Main Peak
-
Possible Cause A: Insufficient Resolution: The chromatographic conditions may not be optimal for separating closely related impurities.
-
Troubleshooting Steps:
-
Optimize Gradient: A shallower gradient can improve the separation of closely eluting species.
-
Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.
-
Select a Different Stationary Phase: A column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl phase) may provide the necessary selectivity.
-
-
-
Possible Cause B: Hydrophobic Impurities: Impurities with similar hydrophobicity to the main oligonucleotide will be difficult to separate.
-
Troubleshooting Steps:
-
Utilize an Orthogonal Method: Employ HILIC or AEX chromatography, which separates based on different principles (hydrophilicity and charge, respectively).
-
Two-Dimensional LC (2D-LC): For complex mixtures, 2D-LC can provide significantly enhanced resolution.
-
-
Mass Spectrometry Analysis
Issue 1: Low Signal Intensity or Ion Suppression
-
Possible Cause A: Suboptimal Ion-Pairing Reagents: High concentrations of some ion-pairing reagents can suppress the MS signal.
-
Troubleshooting Steps:
-
Use MS-Friendly Ion-Pairing Systems: Triethylamine (TEA) in combination with hexafluoroisopropanol (HFIP) is a commonly used mobile phase that provides good chromatographic performance and MS sensitivity.[10]
-
Optimize Reagent Concentrations: Experiment with lower concentrations of the ion-pairing reagents to find a balance between chromatographic resolution and MS signal intensity.[10]
-
-
-
Possible Cause B: Formation of Adducts: The presence of salts (e.g., sodium) can lead to the formation of adducts, which can split the signal and reduce the intensity of the desired ion.
-
Troubleshooting Steps:
-
Use High-Purity Solvents and Reagents: Ensure all mobile phase components are of high purity to minimize salt contamination.
-
In-source CID: Applying a low fragmentation energy in the MS source can sometimes help to break up adducts.
-
-
Issue 2: Ambiguous Fragmentation Spectra
-
Possible Cause: Influence of the this compound Modification: The modification can alter the typical fragmentation pathways observed for unmodified oligonucleotides.[3]
-
Troubleshooting Steps:
-
Perform MS/MS on Unmodified Control: If possible, analyze an unmodified version of the oligonucleotide to establish a baseline fragmentation pattern.
-
Vary Collision Energy: Experiment with different collision energies to promote different fragmentation pathways that may be more informative.
-
Utilize Different Fragmentation Techniques: If available, techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) may provide complementary fragmentation information.
-
-
Data Presentation
Table 1: Comparison of IP-RP-HPLC Conditions for this compound Oligo Analysis
| Parameter | Condition A (Standard) | Condition B (Optimized for Hydrophobicity) |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 100 mM HFIP, 8 mM TEA in Water | 200 mM HFIP, 15 mM DIEA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (50:50) |
| Gradient | 15-45% B over 10 min | 25-65% B over 20 min |
| Flow Rate | 0.3 mL/min | 0.25 mL/min |
| Column Temp. | 60 °C | 70 °C |
| Expected Outcome | Faster analysis, suitable for routine screening. | Improved resolution of hydrophobic impurities. |
Experimental Protocols
Protocol 1: IP-RP-UPLC-MS for Purity Analysis of this compound Oligonucleotides
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Dilute the stock solution to 10 µM with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
UPLC-MS System and Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer (or equivalent).
-
Column: ACQUITY Premier Oligonucleotide BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm.
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8 mM Triethylamine (TEA) in nuclease-free water.
-
Mobile Phase B: 100% Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60 °C.
-
Gradient:
-
0-1 min: 15% B
-
1-12 min: 15-45% B (linear gradient)
-
12-13 min: 45-90% B (linear gradient)
-
13-15 min: 90% B (hold)
-
15-15.1 min: 90-15% B (linear gradient)
-
15.1-18 min: 15% B (hold for re-equilibration)
-
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: 500-4000 m/z.
-
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram (260 nm) to determine the relative purity.
-
Deconvolute the mass spectra to determine the molecular weights of the main peak and any impurities.
-
Identify common impurities such as n-1, n+1, and depurinated species based on their expected mass differences from the full-length product.
-
Visualizations
Caption: Workflow for Purity Analysis of this compound Oligonucleotides.
Caption: Troubleshooting Logic for Poor Peak Shape in HPLC Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. Ultra-performance liquid chromatography/tandem mass spectrometry (UPLC/MS/MS) and UPLC/MS(E) analysis of RNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing 2'-F-iBu-G with 2'-O-methyl-G modifications
A Comparative Guide to 2'-F-iBu-G and 2'-O-methyl-G Oligonucleotide Modifications
For researchers and professionals in drug development, the chemical modification of oligonucleotides is a critical aspect of designing effective and stable therapeutic agents. Among the myriad of available modifications, those at the 2' position of the ribose sugar are pivotal for enhancing key properties such as binding affinity, nuclease resistance, and in vivo performance. This guide provides a detailed comparison of the well-established 2'-O-methyl-G (2'-OMe-G) modification and the less characterized 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (this compound), drawing inferences for the latter from the broader class of 2'-fluoro (2'-F) modifications.
Introduction to the Modifications
2'-O-methyl-G (2'-OMe-G) is a widely used second-generation modification in antisense oligonucleotides and siRNAs. It involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This modification is known to increase the thermal stability of duplexes, enhance nuclease resistance, and is well-tolerated in biological systems.
2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (this compound) is a nucleoside analog that can be incorporated into oligonucleotides. While direct, extensive data on oligonucleotides containing this specific modification is limited, its properties can be largely inferred from studies on 2'-fluoro (2'-F) modifications. The 2'-F modification is known for significantly increasing binding affinity and providing substantial nuclease resistance. The N2-isobutyryl group is a standard protecting group for guanosine (B1672433) used during oligonucleotide synthesis.
Performance Comparison
The following sections compare the known and inferred properties of oligonucleotides modified with 2'-OMe-G and this compound.
Binding Affinity (Thermal Stability)
A higher melting temperature (Tm) indicates a stronger and more stable binding of the oligonucleotide to its target RNA. Both 2'-OMe and 2'-F modifications are known to increase the thermal stability of duplexes.
| Modification | Change in Melting Temperature (Tm) per Modification | Duplex Type | Reference |
| 2'-O-methyl | +1.3°C | RNA/DNA | |
| 2'-Fluoro | +1.8°C | RNA/DNA | |
| 2'-Fluoro | ~+1-2°C | RNA/RNA |
The 2'-F modification generally imparts a greater increase in thermal stability compared to the 2'-OMe modification. This is attributed to the C3'-endo conformation of the sugar, which is favorable for A-form helices typical of RNA duplexes. The higher thermal stability of 2'-F modified duplexes is primarily due to increased enthalpy.
Nuclease Resistance
Protecting oligonucleotides from degradation by cellular nucleases is essential for their therapeutic efficacy. Both modifications offer enhanced stability compared to unmodified RNA or DNA.
| Modification | Level of Nuclease Resistance | Notes | Reference |
| 2'-O-methyl | Increased | Provides resistance to single-stranded endonucleases. Often used with phosphorothioate (B77711) bonds for enhanced stability. | |
| 2'-Fluoro | Increased | Offers significant nuclease stability. A 2'-F-modified siRNA can have a half-life of over 24 hours in serum, compared to complete degradation of unmodified siRNA within 4 hours. |
Oligonucleotides modified with 2'-F have demonstrated a prolonged half-life in human plasma. While 2'-OMe also confers nuclease resistance, the combination with phosphorothioate linkages is often recommended for optimal protection.
In Vitro and In Vivo Efficacy
The ultimate measure of a modification's utility is its impact on the biological activity of the oligonucleotide.
2'-O-methyl-G: This modification is widely used in FDA-approved oligonucleotide therapeutics and is generally well-tolerated. However, in some contexts, such as the 3' terminus of 20-mer siRNA guide strands, it has been shown to negatively impact target silencing activity compared to a 2'-F modification at the same position.
This compound (inferred from 2'-F): The 2'-F modification is generally well-tolerated within siRNA sequences and can lead to activity similar or superior to unmodified controls. In some studies, 2'-F-modified siRNAs have shown approximately twice the potency of unmodified siRNAs in vivo. However, it is important to note that 2'-F-modified phosphorothioate oligonucleotides have been associated with non-specific reduction of certain cellular proteins and potential cytotoxicity in some contexts.
Immunostimulatory Effects
Unmodified siRNAs can trigger innate immune responses. Chemical modifications can mitigate these effects.
-
2'-O-methyl: The incorporation of 2'-OMe modifications can abolish the induction of cell death and cytokine expression that might be triggered by unmodified RNAs.
-
2'-Fluoro: The 2'-F modification has been shown to significantly reduce or eliminate immunostimulatory responses in vitro. However, in some contexts, 2'-F modified RNAs can enhance the activity of certain pattern recognition receptors like RIG-I, while abrogating the activity of others like TLRs 3 and 7.
Experimental Protocols and Workflows
General Experimental Workflow for Evaluating Modified Oligonucleotides
The following diagram illustrates a typical workflow for the synthesis and evaluation of chemically modified oligonucleotides.
2'-F-iBu-G versus LNA-G in Antisense Applications: A Comparative Guide
In the landscape of antisense oligonucleotide (ASO) therapeutics, chemical modifications to the sugar moiety of nucleotides are paramount for enhancing drug-like properties. Among the second-generation modifications, 2'-Fluoro (2'-F) and Locked Nucleic Acid (LNA) have emerged as critical players in improving binding affinity, nuclease resistance, and overall potency. This guide provides an objective comparison of ASOs incorporating 2'-F-isobutyryl-Guanosine (2'-F-iBu-G) and LNA-Guanosine (LNA-G), supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their antisense applications.
Core Molecular Differences
The fundamental distinction between 2'-F and LNA modifications lies in the conformational rigidity of the ribose sugar. In 2'-F modified nucleotides, the hydrogen at the 2' position is replaced by a fluorine atom. This modification favors an RNA-like A-form helix upon hybridization with a target RNA, which generally leads to increased binding affinity.[1][2]
LNA, on the other hand, features a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[3][4][5] This "locks" the sugar in a C3'-endo (North) conformation, mimicking the geometry of RNA and resulting in a significant pre-organization of the ASO for binding to its RNA target.[6][7] This structural constraint leads to unprecedented thermal stability of the ASO-RNA duplex.[6][8]
The "iBu-G" in this compound refers to the isobutyryl protecting group on the guanine (B1146940) base, which is utilized during solid-phase oligonucleotide synthesis and is removed post-synthesis.[9] Therefore, the final active oligonucleotide contains a 2'-F-G modification. LNA-G phosphoramidites are also commercially available for standard automated DNA synthesis.[4]
Performance Comparison
The selection of a chemical modification for an ASO is a multi-faceted decision, balancing potency with a favorable safety profile. Below is a summary of key performance parameters for 2'-F and LNA modified oligonucleotides.
| Performance Metric | 2'-F Modified ASOs | LNA Modified ASOs | Key Considerations |
| Binding Affinity (Tm) | High; Increased thermal stability of duplexes with complementary RNA.[1] The order of increasing stability is DNA < RNA < 2'-OMe-RNA < 2'-F-RNA.[2] | Very High; Unprecedented increase in melting temperatures (up to several degrees per LNA residue).[6][10] | Higher affinity can lead to increased potency but may also increase the risk of off-target effects. |
| Nuclease Resistance | High; The 2'-F modification confers resistance to nuclease degradation.[11][12] | Very High; LNA modifications, especially when incorporated at the ends of an oligonucleotide, provide significant protection against exonucleases.[13][14][15] | Both modifications enhance stability in biological fluids compared to unmodified DNA. Phosphorothioate (B77711) backbones are often used in conjunction to further increase nuclease resistance.[16] |
| RNase H Activation | Supports RNase H activity when used in a "gapmer" design.[17] | Supports RNase H activity in a "gapmer" configuration with a central DNA gap.[13][18][19] A gap of 7-8 DNA monomers is often required for full RNase H activation.[19] | The wings of the gapmer ASO, containing the 2'-F or LNA modifications, do not support RNase H cleavage.[20] |
| In Vitro & In Vivo Efficacy | Potent in reducing target mRNA levels.[21] | Highly potent, often demonstrating superior potency compared to other second-generation modifications.[18][22] | Efficacy is target and sequence-dependent. LNA ASOs have shown the potential for up to a 5-fold increase in potency in mouse liver compared to corresponding 2'-O-methoxyethyl (MOE) ASOs.[22] |
| Toxicity Profile | Can induce hepatotoxicity, particularly in a 5-10-5 gapmer configuration.[21] This toxicity is thought to be hybridization-independent and may be related to increased protein binding.[17][21] | Associated with a risk of hepatotoxicity, which can be sequence-dependent.[22][23][24] Some studies suggest LNA toxicity is generally independent of the oligonucleotide sequence.[5] | Toxicity is a significant concern for both modifications and requires careful evaluation for any therapeutic candidate. The relationship between sequence, chemical modification, and toxicity is complex.[25] |
Signaling Pathways and Experimental Workflows
Antisense Oligonucleotide Mechanism of Action (RNase H-dependent)
The primary mechanism for many ASOs, including those with 2'-F and LNA modifications in a gapmer design, is the recruitment of RNase H to the ASO:mRNA duplex, leading to the degradation of the target mRNA.
Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.
General Experimental Workflow for ASO Potency Assessment
A typical workflow to evaluate the in vitro potency of a novel ASO involves cell culture, transfection, and analysis of target gene expression.
Caption: A standard workflow for assessing ASO potency in vitro.
Experimental Protocols
In Vitro ASO Transfection and Potency Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ASO in cultured cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa or a cell line endogenously expressing the target gene) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Preparation: Prepare a series of dilutions of the ASO in a serum-free medium.
-
Transfection: ASOs can be delivered to cells using cationic lipid transfection reagents (e.g., Lipofectamine) or through "gymnotic" delivery (delivery without a transfection reagent), which is often preferred for in vivo relevance.[3] For lipid-based transfection, mix the diluted ASO with the transfection reagent according to the manufacturer's protocol and incubate to allow complex formation.
-
Treatment: Add the ASO or ASO-lipid complexes to the cells. Include a negative control ASO with a scrambled sequence.
-
Incubation: Incubate the cells for a defined period (typically 24 to 72 hours).[3]
-
Analysis:
-
RNA Analysis: Harvest the cells, extract total RNA, and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the levels of the target mRNA relative to a housekeeping gene.
-
Protein Analysis: Lyse the cells and perform a Western blot to determine the levels of the target protein.
-
-
Data Analysis: Calculate the percentage of target mRNA or protein reduction for each ASO concentration and determine the IC50 value.
In Vivo ASO Efficacy and Toxicity Study in Mice
Objective: To evaluate the in vivo efficacy and potential hepatotoxicity of an ASO.
Methodology:
-
Animal Model: Use an appropriate mouse model (e.g., wild-type mice for toxicity studies or a transgenic model for efficacy studies).
-
ASO Administration: Administer the ASO via a systemic route, such as subcutaneous or intravenous injection. Dosing regimens can vary, for example, twice weekly for 3 weeks.[22]
-
Monitoring: Monitor the animals for changes in body weight and overall health.
-
Sample Collection: At the end of the study, collect blood samples for serum chemistry analysis (e.g., alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels to assess liver damage).[22][24]
-
Tissue Analysis: Euthanize the animals and harvest tissues, particularly the liver.
-
Data Analysis: Compare the target mRNA levels and serum chemistry parameters between the treated and control (e.g., saline-treated) groups.
Conclusion
Both 2'-F and LNA modifications significantly enhance the therapeutic potential of antisense oligonucleotides by increasing binding affinity and nuclease resistance. LNA generally provides a greater increase in thermal stability due to its conformationally locked structure, which can translate to higher potency. However, this high affinity may also contribute to a greater risk of off-target effects and toxicity. 2'-F modifications also offer a substantial improvement in ASO properties and represent a potent alternative.
The choice between 2'-F-G and LNA-G for a given antisense application will depend on a careful balance of desired potency, target accessibility, and the acceptable safety profile. The experimental protocols outlined above provide a framework for the empirical determination of the optimal ASO chemistry for a specific therapeutic target. It is critical to conduct thorough structure-activity and structure-toxicity relationship studies to identify ASO candidates with the best therapeutic index.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. 2'-F-G (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Antisense Oligonucleotide in LNA-Gapmer Design Targeting TGFBR2—A Key Single Gene Target for Safe and Effective Inhibition of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 6. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. synoligo.com [synoligo.com]
- 12. glenresearch.com [glenresearch.com]
- 13. pnas.org [pnas.org]
- 14. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
Navigating the Landscape of Influenza Antivirals: A Comparative Analysis of 2'-Deoxy-2'-fluoroguanosine (2'-FdG)
Disclaimer: Information regarding the specific compound "2'-F-iBu-G" and its antiviral efficacy against influenza strains is not available in the public domain. This guide will focus on a closely related and well-studied compound, 2'-deoxy-2'-fluoroguanosine (B44010) (2'-FdG) , assuming it to be the compound of interest.
This guide provides a comparative analysis of the antiviral efficacy of 2'-deoxy-2'-fluoroguanosine (2'-FdG) against various influenza strains, juxtaposed with other established antiviral agents. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and mechanisms of action.
Comparative Antiviral Efficacy
The antiviral activity of 2'-FdG and comparator drugs against different influenza virus strains is summarized below. The data is primarily derived from in vitro studies, with EC50 values indicating the concentration of the drug required to inhibit viral replication by 50%.
| Compound | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B | Oseltamivir-Resistant Strains | Amantadine-Resistant Strains | Reference |
| 2'-deoxy-2'-fluoroguanosine (2'-FdG) | 18.2 µM | - | - | - | - | [1] |
| 2'-deoxy-2'-fluorocytidine (2'-FdC) | 0.13 - 4.6 µM | 0.13 - 4.6 µM | 0.13 - 4.6 µM | Active | - | [1] |
| Oseltamivir | 0.00017 - 0.68 µg/ml | - | 0.0063 - 0.031 µg/ml | Reduced Susceptibility | - | [2] |
| Amantadine | 0.062 to >50 µg/ml | - | Ineffective | - | Reduced Susceptibility | [2] |
| Ribavirin | - | - | - | - | - | [1][3] |
| Favipiravir (T-705) | 0.013 - 0.48 µg/ml | - | 0.039 - 0.089 µg/ml | Active | Active | [2] |
| Baloxavir Marboxil | - | - | - | Active | Active | [4][5] |
Note: Direct comparative studies between 2'-FdG and all listed alternatives across the same influenza strains are limited. The data is compiled from various sources and should be interpreted with caution. Conversion between µM and µg/ml depends on the molecular weight of the compound.
Mechanism of Action: 2'-FdG
2'-FdG is a nucleoside analog that, upon phosphorylation by cellular enzymes, acts as an inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp).[6][7] Its triphosphate form competitively inhibits the incorporation of guanosine (B1672433) triphosphate (GTP) into the growing viral RNA chain.[6] This leads to chain termination and a halt in viral transcription.[6][7]
Comparative Mechanisms of Other Antivirals
For context, the mechanisms of action for other common influenza antivirals are distinct.
References
- 1. In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Effects of Influenza Antiviral Drugs [mdpi.com]
- 4. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PMC [pmc.ncbi.nlm.nih.gov]
2'-Fluoro-Guanosine vs. 2'-Hydroxy-Guanosine Duplexes: A Comparative Analysis of Thermal Stability
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Thermal Stability of Modified Oligonucleotides
The strategic modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the myriad of available chemical alterations, 2'-ribose modifications play a pivotal role in modulating the properties of nucleic acid duplexes, including their thermal stability, nuclease resistance, and binding affinity. This guide provides a detailed comparative analysis of the thermal stability of duplexes containing 2'-Fluoro-Guanosine (2'-F-G) versus the natural 2'-Hydroxy-Guanosine (2'-OH-G). This comparison is supported by experimental data, detailed protocols, and visualizations to aid in the rational design of modified oligonucleotides.
Enhanced Thermal Stability with 2'-Fluoro Modifications
The substitution of the 2'-hydroxyl group with a fluorine atom has been consistently shown to enhance the thermal stability of nucleic acid duplexes. The stabilizing effect of a 2'-fluoro (2'-F) modification is significant, with studies reporting an increase in the melting temperature (Tm) of approximately 1.8°C per modified nucleotide[1]. This increased stability is attributed to the fluorine atom's high electronegativity, which favors a C3'-endo sugar pucker conformation. This conformation is pre-organized for an A-form helical geometry, which is characteristic of RNA and RNA-like duplexes, thus reducing the entropic penalty of duplex formation.
Quantitative Analysis of Thermal Stability
The following table summarizes thermodynamic data from a study by Watts et al. (2010), comparing RNA duplexes with and without 2'-fluoro modifications. While not specific to guanosine, this data illustrates the general stabilizing effect of the 2'-F modification.
| Sequence (5' to 3') | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| r(CCCCGGGG) | 2'-OH (RNA) | 83.2 | -71.3 | -199.1 | -12.3 |
| f(CCCCGGGG) | 2'-F | >90 | - | - | - |
| r(CGCGCGCG) | 2'-OH (RNA) | 79.5 | -72.6 | -205.2 | -11.6 |
| f(CGCGCGCG) | 2'-F | 89.1 | -77.9 | -215.9 | -14.1 |
| r(ACGUACGU) | 2'-OH (RNA) | 59.5 | -53.9 | -156.4 | -7.6 |
| f(ACGUACGU) | 2'-F | 71.4 | -59.8 | -169.8 | -9.5 |
Adapted from Watts et al., 2010.[2] Conditions: 2 µM single strand, 300 mM NaCl, 10 mM sodium cacodylate, 0.1 mM EDTA, pH 7.4.
Experimental Protocols
The determination of nucleic acid duplex thermal stability is primarily conducted through thermal denaturation studies, also known as melting curve analysis. The following is a detailed protocol for a typical UV thermal melting experiment.
Experimental Protocol: UV Thermal Denaturation
1. Oligonucleotide Preparation and Quantification:
-
Synthesize and purify the desired 2'-F-G and 2'-OH-G containing oligonucleotides and their complementary strands.
-
Quantify the concentration of each oligonucleotide strand using UV absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the strands are in a single-stranded state. The extinction coefficient can be calculated based on the nearest-neighbor model.
2. Duplex Annealing:
-
Mix equimolar amounts of the oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Heat the solution to 90-95°C for 5-10 minutes to ensure complete dissociation of any pre-existing secondary structures.
-
Slowly cool the solution to room temperature (e.g., over 1-2 hours) to allow for proper duplex formation.
3. UV Melting Curve Acquisition:
-
Transfer the annealed duplex solution to a quartz cuvette with a known pathlength.
-
Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Equilibrate the sample at a low starting temperature (e.g., 15°C).
-
Increase the temperature at a constant rate (e.g., 0.5°C or 1.0°C per minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C).
-
Continuously monitor the absorbance at 260 nm as a function of temperature.
4. Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the melting curve. The curve will be sigmoidal, showing a transition from a lower absorbance (duplex state) to a higher absorbance (single-stranded state), a phenomenon known as hyperchromicity.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are denatured. This corresponds to the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be derived from the analysis of the melting curves at different concentrations (van't Hoff analysis).
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative thermal stability analysis of modified oligonucleotides.
Conclusion
The incorporation of 2'-fluoro modifications, including 2'-F-G, into oligonucleotide duplexes offers a reliable strategy for enhancing thermal stability. This increased stability, driven by the conformational pre-organization of the sugar moiety, is a valuable attribute in the design of therapeutic oligonucleotides, probes, and other molecular tools where robust duplex formation is critical. The experimental protocols and workflow provided in this guide offer a framework for researchers to quantitatively assess the impact of such modifications on duplex stability in their own systems.
References
2'-F-iBu-G Modified RNA: A Comparative Guide to Nuclease Resistance
In the rapidly evolving landscape of RNA therapeutics and diagnostics, the stability of RNA molecules is a critical determinant of their efficacy. Unmodified RNA is notoriously susceptible to degradation by nucleases, limiting its therapeutic potential. Chemical modifications are therefore essential to enhance nuclease resistance and prolong the in vivo half-life of RNA-based molecules. This guide provides a comprehensive comparison of the nuclease resistance conferred by the 2'-Fluoro (2'-F) modification, with a focus on guanosine (B1672433) nucleotides protected with isobutyryl (iBu) during synthesis, against other common RNA modifications.
Enhanced Stability Through 2'-Fluoro Modification
The 2'-hydroxyl group of the ribose sugar in RNA is a primary target for nuclease cleavage. The substitution of this hydroxyl group with a fluorine atom (2'-F) sterically hinders the approach of nucleases, thereby significantly increasing the resistance of the RNA molecule to degradation.[1][2] While the isobutyryl (iBu) protecting group is crucial during the chemical synthesis of 2'-F-G modified RNA phosphoramidites, it is removed post-synthesis and does not contribute to the final nuclease resistance of the oligonucleotide.[3][4]
Aptamers and siRNAs composed of 2'-F-RNA have demonstrated higher binding affinities and greater resistance to nucleases compared to their unmodified RNA counterparts.[3] Furthermore, siRNAs synthesized with 2'-F pyrimidines have shown markedly increased stability in plasma.[5]
Comparative Nuclease Resistance of RNA Modifications
To provide a clear perspective on the advantages of 2'-F modification, the following table summarizes its performance in comparison to other widely used RNA modifications. The data presented is a synthesis of findings from multiple studies.
| Modification | Mechanism of Resistance | Relative Nuclease Resistance | Key Advantages | Considerations |
| 2'-Fluoro (2'-F) | Steric hindrance at the 2' position of the ribose sugar, preventing nuclease attack.[1][2] | High | Enhances thermal stability and binding affinity to target RNA.[3][5] | May require combination with other modifications for optimal in vivo stability. |
| Phosphorothioate (PS) | Replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone, making it less susceptible to nuclease cleavage.[1][6] | Very High | Provides broad protection against a wide range of nucleases.[7] | Can introduce chirality and may lead to non-specific protein binding and toxicity at high concentrations.[1][8] |
| 2'-O-Methyl (2'-OMe) | Addition of a methyl group to the 2'-hydroxyl, providing steric bulk and increasing resistance to nucleases.[9][10][11] | Moderate to High | Reduces immune stimulation and enhances thermal stability.[9] | May slightly decrease binding affinity compared to unmodified RNA in some contexts. |
| 2'-O-Methoxyethyl (2'-MOE) | A larger modification at the 2' position that offers significant steric hindrance to nucleases.[8][12] | High | Excellent nuclease resistance and favorable pharmacokinetic properties.[8][12] | Can be more expensive to synthesize than other modifications. |
| Locked Nucleic Acid (LNA) | A methylene (B1212753) bridge between the 2'-O and 4'-C atoms locks the ribose in an A-form conformation, significantly increasing thermal stability and nuclease resistance.[1] | Very High | Dramatically increases binding affinity and resistance to nucleases.[1][13] | Can alter the overall structure and flexibility of the RNA molecule. |
Experimental Protocol: Nuclease Resistance Assay
The following is a generalized protocol for assessing the nuclease resistance of modified RNA oligonucleotides.
Objective: To determine the stability of 2'-F modified RNA and other modified oligonucleotides in the presence of nucleases.
Materials:
-
Modified and unmodified RNA oligonucleotides (e.g., 5'-end labeled with a fluorescent dye or radioisotope)
-
Nuclease source (e.g., fetal bovine serum (FBS), snake venom phosphodiesterase (SVPDE), or a specific endonuclease)
-
Incubation buffer (e.g., Tris-HCl, pH 7.2, with MgCl2)
-
Nuclease-free water
-
Stop solution (e.g., EDTA-containing loading buffer)
-
Analysis system (e.g., High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE))
Procedure:
-
Preparation of Oligonucleotides: Dissolve the modified and unmodified RNA oligonucleotides in nuclease-free water to a final concentration of 0.1 mg/ml.
-
Nuclease Reaction Setup: In separate microcentrifuge tubes, combine the oligonucleotide solution with the incubation buffer.
-
Initiation of Digestion: Add the nuclease source (e.g., 10% FBS or a specified concentration of a purified nuclease) to each tube to initiate the degradation reaction.
-
Time-Course Incubation: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately add the aliquot to a tube containing the stop solution to inactivate the nuclease.
-
Analysis: Analyze the samples by IEX-HPLC or denaturing PAGE to separate the full-length oligonucleotide from its degradation products.[14]
-
Data Quantification: Quantify the percentage of intact oligonucleotide remaining at each time point. The half-life (t1/2) of the oligonucleotide can then be calculated.
References
- 1. synoligo.com [synoligo.com]
- 2. researchgate.net [researchgate.net]
- 3. 2'-F-G (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 5. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 6. Detection and Quantification of RNA Phosphorothioate Modification Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]
- 12. iBu-G-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 13. Improving Stability and Specificity of CRISPR/Cas9 System by Selective Modification of Guide RNAs with 2′-fluoro and Locked Nucleic Acid Nucleotides [mdpi.com]
- 14. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Superior Performance of 2'-F-iBu-G Aptamers: A Comparative Guide
In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, aptamers have emerged as a promising class of molecules, offering high specificity and affinity for a wide range of targets. However, the inherent instability of unmodified RNA aptamers in biological fluids presents a significant hurdle to their clinical translation. The introduction of chemical modifications, such as the incorporation of 2'-Fluoro-isobutyl-Guanosine (2'-F-iBu-G), has been a pivotal strategy to overcome this limitation. This guide provides a comprehensive comparison of this compound modified aptamers and their unmodified RNA counterparts, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Enhanced Performance Metrics of this compound Aptamers
The substitution of the 2'-hydroxyl group on the ribose sugar with a 2'-fluoro group significantly enhances the therapeutic potential of RNA aptamers. This modification not only confers remarkable resistance to nuclease degradation but also often leads to improved binding affinity and thermal stability.
Data Summary: this compound vs. Unmodified RNA Aptamers
| Performance Metric | Unmodified RNA Aptamers | This compound Modified Aptamers | Fold Improvement |
| Binding Affinity (Kd) | nM to µM range | pM to nM range | Up to 1000-fold |
| Nuclease Resistance (Half-life in serum) | Seconds to minutes | Hours to days | Up to 48-fold |
| Thermal Stability (Tm) | Lower | Higher | ~1.8°C per modification |
Head-to-Head Comparison: Key Performance Attributes
Superior Nuclease Resistance
Unmodified RNA is highly susceptible to degradation by ribonucleases present in biological fluids, which severely limits its in vivo applications.[1] The 2'-fluoro modification provides a steric shield against nuclease attack, dramatically extending the aptamer's half-life.[2][3][4] For instance, some 2'-F modified aptamers have shown up to a 48-fold increase in stability in 10% fetal bovine serum compared to their unmodified counterparts.[5] This enhanced stability is crucial for therapeutic applications where prolonged circulation and target engagement are required.
Enhanced Binding Affinity
The 2'-fluoro modification can lead to a more rigid and pre-organized aptamer structure, which often results in higher binding affinity for the target molecule.[6][7] The electronegativity of the fluorine atom can also contribute to favorable interactions within the aptamer structure and with the target.[8] Studies have reported that 2'-F modified aptamers can exhibit dissociation constants (Kd) in the picomolar to low nanomolar range, representing a significant improvement over the nanomolar to micromolar affinities often observed with unmodified RNA aptamers.[7] In some cases, a single 2'-F modification has been shown to be responsible for a dramatic increase in target specificity.[9]
Increased Thermal Stability
The C3'-endo conformation of the ribose sugar, which is favored by the 2'-fluoro modification, contributes to a more stable A-form helix, a common structural motif in RNA.[8] This conformational preference leads to an increase in the melting temperature (Tm) of the aptamer, with an approximate enhancement of 1.8°C for each 2'-F-RNA residue incorporated.[8][10] This increased thermal stability is advantageous for applications that may involve temperature fluctuations or require long-term storage.
Experimental Protocols
To ensure the reproducibility and accuracy of the comparative data, detailed experimental protocols for key performance assays are provided below.
Nuclease Resistance Assay
This protocol assesses the stability of aptamers in the presence of nucleases, typically in serum.
Methodology:
-
Incubation: Incubate a fixed concentration of the aptamer (e.g., 1 µM) in a solution containing a specific percentage of serum (e.g., 25% human serum) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Quenching: The reaction is stopped at each time point by adding a quenching buffer (e.g., containing EDTA and a denaturing agent).
-
Analysis: The integrity of the aptamer is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The percentage of full-length aptamer remaining at each time point is quantified using densitometry. The data is then plotted to determine the half-life of the aptamer.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Methodology:
-
Immobilization: The target molecule is immobilized on the surface of a sensor chip.
-
Binding: A series of concentrations of the aptamer (both unmodified and this compound modified) are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound aptamer, is monitored in real-time.
-
Kinetic Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Thermal Stability Assay (UV-Melting)
This method determines the melting temperature (Tm) of an aptamer, which is the temperature at which half of the aptamer population is in its folded state.
Methodology:
-
Sample Preparation: The aptamer is dissolved in a suitable buffer.
-
UV Measurement: The absorbance of the aptamer solution at 260 nm is monitored as the temperature is gradually increased.
-
Melting Curve: A plot of absorbance versus temperature is generated. The unfolding of the aptamer results in an increase in absorbance (hyperchromic effect).
-
Tm Determination: The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve.
Visualizing the Workflow: Aptamer Selection
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the cornerstone of aptamer discovery. The following diagram illustrates a typical workflow for the selection of this compound modified aptamers.
Caption: SELEX workflow for this compound aptamer selection.
This diagram outlines the iterative process of enriching a library of this compound modified RNA molecules for sequences that bind to a specific target. The cycle involves binding, partitioning, elution, and amplification steps, followed by post-selection analysis to identify and characterize high-affinity aptamers.
Signaling Pathway and Experimental Logic
The enhanced stability and affinity of this compound aptamers make them powerful tools for modulating cellular signaling pathways. For example, an aptamer targeting a cell surface receptor can act as an antagonist, blocking the downstream signaling cascade.
Caption: Aptamer-mediated inhibition of a signaling pathway.
This diagram illustrates the mechanism by which a this compound aptamer can inhibit a signaling pathway. By binding to a cell surface receptor, the aptamer prevents the natural ligand from binding and activating the receptor, thereby blocking the downstream signaling cascade and the subsequent cellular response. This highlights the therapeutic potential of these modified aptamers in diseases driven by aberrant signaling.
References
- 1. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2’F-Modified RNA Aptamers | Poster Board #645 - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. synoligo.com [synoligo.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Highly Stable Aptamers Selected from a 2′-Fully Modified fGmH RNA Library for Targeting Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of immune stimulation by different 2'-modified guanosines.
A comprehensive guide for researchers and drug development professionals on the differential immunomodulatory effects of 2'-O-methyl, 2'-deoxy-2'-fluoro, and 2'-amino guanosine (B1672433) analogues.
This guide provides an objective comparison of the immunostimulatory properties of various 2'-modified guanosine nucleosides. The data presented herein is crucial for the rational design of therapeutic oligonucleotides and small molecule immune modulators targeting Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Modifications at the 2' position of the guanosine ribose moiety have been shown to dramatically alter the nature of the immune response, ranging from potent activation to antagonism.
Executive Summary
This comparative study evaluates three key 2'-modified guanosines: 2'-O-methyl-guanosine, 2'-deoxy-2'-fluoro-guanosine, and 2'-amino-guanosine, with unmodified deoxyguanosine included as a baseline for TLR7 activation. The findings indicate that these modifications result in distinct immunological profiles:
-
2'-Deoxyguanosine acts as a TLR7 agonist, inducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
2'-O-methyl-guanosine functions as a TLR7 antagonist, effectively inhibiting TLR7-mediated signaling and subsequent cytokine production, including IFN-α.
-
2'-Deoxy-2'-fluoro-guanosine appears to abrogate TLR7 activation and may suppress TLR7-mediated cytokine production, potentially redirecting the immune response through other pathways.
-
The immunostimulatory properties of 2'-amino-guanosine are not well-documented in the reviewed literature, highlighting a gap in the current understanding of TLR7 agonism/antagonism.
Comparative Data on Immune Stimulation
The following tables summarize the quantitative effects of different 2'-modified guanosines on cytokine production and dendritic cell activation. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies for all modifications are limited; therefore, some comparisons are inferred from experiments conducted under similar conditions.
Table 1: Comparative Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Concentration | IFN-α Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control (Unstimulated) | - | < 20 | < 40 | < 40 |
| Deoxyguanosine (dG) | 100 µM | Not consistently induced | ~200-500[1] | ~400-800[1] |
| 2'-O-methyl-guanosine | 10 µM | Inhibition of agonist-induced production[2] | Inhibition of agonist-induced production | Inhibition of agonist-induced production |
| 2'-Deoxy-2'-fluoro-guanosine | 10 µM | Likely no induction/suppression | Likely no induction/suppression | Likely no induction/suppression |
| 2'-Amino-guanosine | - | Data not available | Data not available | Data not available |
Table 2: Comparative Dendritic Cell (DC) Activation Markers (CD80/CD86 Expression)
| Compound | Cell Type | Concentration | % CD80+ Cells | % CD86+ Cells |
| Control (Unstimulated) | Murine BMDCs | - | Baseline | Baseline |
| Deoxyguanosine (dG) | Murine BMDCs | 100 µM | Increased expression | Increased expression |
| 2'-O-methyl-guanosine | Murine BMDCs | 10 µM | No significant increase | No significant increase |
| 2'-Deoxy-2'-fluoro-guanosine | Murine BMDCs | 10 µM | Data not available | Data not available |
| 2'-Amino-guanosine | Murine BMDCs | - | Data not available | Data not available |
Signaling Pathways and Experimental Workflow
To understand the mechanisms underlying the differential immune stimulation, it is essential to visualize the key signaling pathways and the experimental procedures used for their evaluation.
Experimental Protocols
In Vitro Stimulation of Human PBMCs
-
PBMC Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture : Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Adjust the cell density to 1 x 10^6 cells/mL.
-
Stimulation : Plate 100 µL of the PBMC suspension into each well of a 96-well flat-bottom plate. Add 100 µL of 2x concentrated 2'-modified guanosine solutions (or control) to the respective wells. A concentration range of 1-100 µM is recommended for initial screening.
-
Incubation : Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Sample Collection : After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. The cell pellet can be used for flow cytometry.
Cytokine Quantification by ELISA
-
Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α, TNF-α, or IL-6) overnight at 4°C.
-
Blocking : Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation : Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Detection : Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Signal Development : After another wash, add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes. Finally, add a TMB substrate solution to develop the color.
-
Measurement : Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.
Dendritic Cell Activation Analysis by Flow Cytometry
-
Cell Staining : Resuspend the cell pellets in FACS buffer (PBS with 2% FBS). Add fluorescently labeled antibodies against dendritic cell markers (e.g., CD11c, HLA-DR) and activation markers (e.g., CD80, CD86).
-
Incubation : Incubate the cells with the antibodies for 30 minutes on ice in the dark.
-
Washing : Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition : Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis : Analyze the data using flow cytometry software. Gate on the dendritic cell population and quantify the percentage of cells expressing the activation markers CD80 and CD86.
Conclusion
The 2'-modification of guanosine is a critical determinant of its immunomodulatory activity. While deoxyguanosine can act as a TLR7 agonist, 2'-O-methylation confers potent TLR7 antagonistic properties. The immunological impact of 2'-fluoro and 2'-amino modifications is less defined and warrants further investigation to fully understand their therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and harness the immunomodulatory effects of these and other modified nucleosides for the development of novel therapeutics.
References
2'-Fluoro-isobutyryl-Guanosine (2'-F-iBu-G): A Performance Comparison in Therapeutic Oligonucleotides
I have gathered a significant amount of information regarding the performance of 2'-Fluoro (2'-F) modified oligonucleotides, which I will use as a proxy for "2'-F-iBu-G" as the isobutyryl group is a protecting group used during synthesis. The collected data covers siRNAs, ASOs, and to a lesser extent, sgRNAs. I have found quantitative data on thermal stability (Tm), nuclease resistance, and in vivo efficacy. I also have information on off-target effects and reduced immunogenicity.
I have found several mentions of experimental methods like serum stability assays, in vivo studies in mice (measuring Factor VII protein levels), and cell viability assays. While detailed, step-by-step protocols are not fully laid out in a single document, I can synthesize them from the descriptions across multiple papers.
I also have enough information to create the requested Graphviz diagrams illustrating the RNAi pathway for siRNAs and the RNase H mechanism for ASOs.
Therefore, I have sufficient information to proceed with generating the comparison guide. I will now structure the data, write the experimental protocols, create the diagrams, and then compose the full response. I do not need further search actions.
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic development. Among these, 2'-Fluoro (2'-F) modifications, often used with protecting groups like isobutyryl for guanosine (B1672433) (this compound) during synthesis, have emerged as a critical tool for enhancing the drug-like properties of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and guide RNAs (sgRNAs). This guide provides a comprehensive comparison of the performance of oligonucleotides containing 2'-F-guanosine across these therapeutic modalities, supported by experimental data and detailed protocols.
Executive Summary
The 2'-fluoro modification imparts a favorable C3'-endo sugar pucker, similar to that of RNA, which contributes to several beneficial properties. Across different therapeutic platforms, the inclusion of 2'-F-guanosine and other 2'-F nucleotides consistently enhances thermal stability, increases resistance to nuclease degradation, and can improve in vivo efficacy. Notably, this modification has also been shown to reduce the innate immune response often triggered by unmodified siRNAs. However, potential off-target effects and cytotoxicity, particularly in the context of ASOs, warrant careful consideration.
Performance Comparison Data
The following tables summarize the quantitative performance of 2'-F modified oligonucleotides compared to their unmodified counterparts and other common modifications.
Table 1: Thermodynamic Stability of 2'-F Modified Oligonucleotides
| Therapeutic Modality | Modification | Change in Melting Temperature (Tm) per modification (°C) | Reference Duplex | Citation(s) |
| siRNA | 2'-F (all pyrimidines) | +15 (total duplex) | Unmodified siRNA | [1] |
| ASO/RNA Hybrid | 2'-F-RNA | +1.8 | DNA/RNA hybrid | [2] |
| DNA/DNA Duplex | Single 2'-F-RNA | +1.2 | DNA/DNA dodecamer | [2] |
| RNA/RNA Duplex | 2'-F-RNA | ~1.8 | RNA/RNA duplex | [3] |
Table 2: Nuclease Resistance
| Therapeutic Modality | Modification | Assay Condition | Half-life (t1/2) | Citation(s) |
| siRNA | Unmodified | Incubation in serum | < 4 hours | [1] |
| siRNA | 2'-F (all pyrimidines) | Incubation in serum | > 24 hours | [1] |
| ASO | Phosphorothioate (B77711) + 2'-F | Not specified | High resistance | [4] |
| sgRNA (crRNA) | 2'-F | Incubation with serum nucleases | Increased lifetime | [5][6] |
Table 3: In Vitro and In Vivo Efficacy
| Therapeutic Modality | Modification | Model System | Key Finding | Citation(s) |
| siRNA | 2'-F (all pyrimidines) | Factor VII knockdown in mice | ~2-fold more potent than unmodified siRNA | [7][8] |
| ASO | LNA/2'-F chimera | Exon-skipping in mdx mouse myotubes | More efficient exon skipping than 2'-OMe/2'-F | [4] |
| ASO (gapmer) | 2'-F | PTEN mRNA reduction in HeLa cells | Slightly less active than 2'-MOE, cEt, and LNA ASOs | [9] |
| sgRNA (crRNA) | 2'-F | In vitro DNA cleavage | Preserved efficacy, higher kinetic constant | [5][10] |
Table 4: Immunostimulation and Off-Target Effects
| Therapeutic Modality | Modification | Assay | Result | Citation(s) |
| siRNA | Unmodified | Human PBMC cytokine production | Stimulated INFα and TNFα | [1] |
| siRNA | 2'-F (all pyrimidines) | Human PBMC cytokine production | No significant stimulation | [1] |
| ASO (gapmer) | 2'-F | Hepatotoxicity in mice | Increased hepatotoxicity compared to 2'-MOE and cEt | [11] |
| ASO (gapmer) | 2'-F | Off-target protein degradation | Caused degradation of P54nrb and PSF proteins | [9][12] |
| sgRNA (crRNA) | 2'-F | In vitro off-target DNA cleavage | Decreased off-target effects | [5][10] |
Experimental Protocols
Serum Stability Assay for siRNA
Objective: To determine the half-life of 2'-F modified siRNA in the presence of serum nucleases.
Materials:
-
siRNA (unmodified and 2'-F modified)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate-Buffered Saline (PBS)
-
RNase-free water
-
Proteinase K
-
Polyacrylamide gel (denaturing, e.g., 15%)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer
-
Nucleic acid stain (e.g., SYBR Gold)
-
Incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Dilute siRNAs to a final concentration of 1-5 µM in PBS.
-
Prepare a 90% serum solution by mixing 9 parts serum with 1 part RNase-free water.
-
Mix the siRNA solution with the serum solution at a 1:19 ratio (e.g., 5 µL siRNA in 95 µL of 90% serum) to achieve a final serum concentration of 85.5%.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.
-
Stop the nuclease activity by adding Proteinase K and incubating at 55°C for 30 minutes.
-
Add an equal volume of gel loading buffer containing urea to denature the samples.
-
Resolve the samples on a denaturing polyacrylamide gel.
-
Stain the gel with a nucleic acid stain and visualize using a gel imaging system.
-
Quantify the band intensity of the intact siRNA at each time point to determine the degradation rate and calculate the half-life.[1][13]
In Vivo Efficacy of siRNA in Mice (Factor VII Knockdown Model)
Objective: To evaluate the gene-silencing efficacy of 2'-F modified siRNA in vivo.
Materials:
-
siRNA formulated in a delivery vehicle (e.g., Lipid Nanoparticles - LNPs)
-
C57BL/6 mice (or other appropriate strain)
-
Saline or PBS (for control group)
-
Anesthetic (e.g., isoflurane)
-
Equipment for intravenous (tail vein) injection
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Centrifuge for serum separation
-
Factor VII chromogenic assay kit
-
Plate reader
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Prepare the LNP-formulated siRNAs at the desired concentration in sterile, pyrogen-free saline.
-
Divide mice into treatment groups (e.g., saline control, unmodified siRNA, 2'-F modified siRNA) with n=5 mice per group.
-
Administer a single intravenous dose of the formulated siRNA via the tail vein. A typical dose might be 1-3 mg/kg.
-
At predetermined time points post-injection (e.g., 24, 48, 72 hours), collect blood samples from the retro-orbital sinus or another appropriate site.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure the Factor VII protein levels in the serum using a chromogenic assay according to the manufacturer's instructions.
-
Normalize the Factor VII levels to the saline-treated control group to determine the percentage of knockdown.[7][8]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. Improving Stability and Specificity of CRISPR/Cas9 System by Selective Modification of Guide RNAs with 2'-fluoro and Locked Nucleic Acid Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 2'-F-iBu-G
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2'-F-iBu-G, a fluorinated guanosine (B1672433) analog, ensuring the protection of personnel and compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not publicly available, information from analogous compounds such as 2'-Fluoro-2'-deoxyguanosine and other fluorinated organic acids provides crucial safety guidance.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][4]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4]
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1][4]
Step-by-Step Disposal Protocol
The following procedure is a general guideline based on the disposal of similar hazardous chemicals. Your institution's specific protocols, as outlined by the Environmental Health and Safety (EHS) office, should always take precedence.
-
Waste Collection:
-
Carefully sweep up any solid this compound waste, avoiding dust generation.
-
Place the solid waste into a clearly labeled, sealed, and compatible hazardous waste container.
-
For solutions containing this compound, do not pour them down the drain. Transfer the liquid waste to a designated, leak-proof hazardous waste container.
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "2'-Fluoro-isobutyryl-Guanosine."
-
Include the appropriate hazard warnings (e.g., "Toxic," "Corrosive," "Environmental Hazard") based on the SDS of similar compounds.[3]
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
All disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical in the regular trash or sewer system.[2][4]
-
Quantitative Data Summary
| Hazard Class | Precautionary Statements | Incompatible Materials |
| Acute Toxicity (Oral, Dermal, Inhalation) | P260: Do not breathe dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] | Strong oxidizing agents[1] |
| Skin Corrosion/Irritation | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| Serious Eye Damage/Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Aquatic Toxicity | P273: Avoid release to the environment. |
Experimental Workflow for Disposal
References
Essential Safety and Handling of 2'-F-iBu-G for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of 2'-F-iBu-G (N2-Isobutyryl-2'-Fluoro-2'-deoxyguanosine), a modified nucleoside analog often utilized in oligonucleotide synthesis and research.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes or airborne particles. If there is a significant splash risk, a face shield should be worn in addition to goggles.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves are required to prevent skin contact.[1][2][3] Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect street clothing and skin from contamination.[1][3] |
| Respiratory | Use in a Well-Ventilated Area (e.g., Fume Hood) | Handling of the solid compound or solutions should be performed in a chemical fume hood to minimize inhalation of dust or vapors.[1][2][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1][3] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Minimize Dust and Aerosol Formation: When handling the solid form, work carefully to prevent the generation of dust.[1] For solutions, avoid procedures that could create aerosols.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[1][2][3]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Container: Keep the container tightly closed when not in use.[1][2][3]
-
Temperature: Store in a cool, dry place.[2] Some related compounds recommend refrigeration.[1]
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused or waste this compound as hazardous chemical waste.[1][2] This should be done through an approved waste disposal plant or licensed contractor.[1][2]
-
Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.[1] Do not reuse empty containers.
-
Spills: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Absorb the spill with an inert material and collect it in a suitable container for disposal.[3]
Experimental Workflow
The following diagram illustrates a general experimental workflow for the use of a modified nucleoside like this compound in a research laboratory setting.
This procedural guidance is intended to promote a culture of safety and responsibility in the laboratory. Always consult your institution's specific safety protocols and chemical hygiene plan before beginning any new experimental work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
